BJJF078
説明
特性
分子式 |
C27H29N3O6S |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide |
InChI |
InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32) |
InChIキー |
IJRQXDUGUAWTNT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCC(CC4)NC(=O)C=C)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of BJJF078: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BJJF078 is a potent small-molecule inhibitor targeting tissue transglutaminase (TG2) and, to a lesser extent, transglutaminase 1 (TG1).[1][2] As a member of the transglutaminase family, TG2 is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, survival, and extracellular matrix stabilization. Its dysregulation has been linked to the pathogenesis of various diseases, including cancer. This guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization.
Core Mechanism: Inhibition of Transglutaminase Activity
The primary mechanism of action of this compound is the direct inhibition of the transamidation activity of TG2 and TG1.[1] This enzymatic activity involves the calcium-dependent cross-linking of proteins through the formation of isopeptide bonds between glutamine and lysine residues. By blocking this function, this compound interferes with the ability of TG2 to stabilize the extracellular matrix and regulate various cellular processes.
It is crucial to note that this compound's inhibitory action is specific to the transamidation function of TG2. Studies have demonstrated that this compound does not interfere with the binding of TG2 to fibronectin, a key interaction for cell adhesion and migration.[1] This specificity allows for the targeted investigation of the transamidation-dependent roles of TG2.
Quantitative Data: Inhibitory Potency of this compound
The potency of this compound has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values determined for various transglutaminase enzymes.
| Target Enzyme | Species | IC50 Value |
| Transglutaminase 2 (TG2) | Human | 41 nM[1][2] |
| Transglutaminase 2 (TG2) | Mouse | 54 nM[1][2] |
| Transglutaminase 1 (TG1) | Human | 0.16 µM[1][2] |
Downstream Signaling Pathways Modulated by this compound
Transglutaminase 2 is a key signaling hub, influencing multiple pathways critical for cancer cell survival, proliferation, and resistance to therapy. By inhibiting TG2, this compound is poised to modulate these downstream cascades. While direct studies detailing the effects of this compound on all of these pathways are emerging, the established role of TG2 allows for a clear inference of its mechanistic impact.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. TG2 can activate this pathway, leading to the phosphorylation and activation of Akt.[1][2] Activated Akt, in turn, phosphorylates a host of downstream targets that promote cell survival and inhibit apoptosis. Inhibition of TG2 by small molecules has been shown to decrease the levels of phosphorylated Akt and its downstream effectors, such as Bad and GSK-3β, thereby promoting apoptosis in cancer cells.[1]
References
BJJF078: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Transglutaminase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of BJJF078, a potent and irreversible inhibitor of Transglutaminase 2 (TG2). This compound has been investigated for its therapeutic potential in conditions such as multiple sclerosis.
Discovery and Inhibitory Profile
This compound, with the chemical name 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide, was identified as a potent small molecule inhibitor of the transglutaminase family of enzymes, with a primary focus on TG2.[1] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization.[2][3][4] Dysregulation of TG2 activity has been linked to several diseases, making it a compelling target for therapeutic intervention.
This compound exhibits potent, dose-dependent inhibition of both human and mouse recombinant TG2.[2] It also demonstrates inhibitory activity against other members of the transglutaminase family, namely TG1 and Factor XIII (FXIII).[2] The presence of an acrylamide moiety suggests an irreversible mechanism of action, likely through covalent modification of the enzyme's active site cysteine residue, functioning as a Michael acceptor. A key characteristic of this compound is its specificity; it does not interfere with the binding of TG2 to its substrate, fibronectin.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several transglutaminase enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | Species | IC50 Value |
| Transglutaminase 2 (TG2) | Human | 41 nM |
| Transglutaminase 2 (TG2) | Mouse | 54 nM |
| Transglutaminase 1 (TG1) | Human | 0.16 µM |
| Factor XIII (FXIII) | Human | Inhibited |
| Cellular TG2 (in THP-1 cells) | Human | 1.8 µM |
Data sourced from Chrobok et al., 2018.
Synthesis of this compound
The synthesis of this compound was designed and carried out by Covalab (Villeurbanne, France) and the Institut de Chimie et Biochimie Moléculaires et Supramoléculaires (Villeurbanne, France). A detailed description of the synthesis is provided in the supplementary information (S1 Appendix) of the publication by Chrobok et al. (2018) in PLOS ONE.[1][5] For the purpose of this guide, a representative synthetic workflow is depicted below, based on the known chemical structure of this compound. The synthesis would logically involve the formation of a sulfonamide bond followed by an amide bond coupling.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Inhibition of Recombinant Transglutaminase Activity
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified transglutaminases.
-
Materials: Recombinant human and mouse TG2, human TG1, and human FXIII; 5-biotinamido-pentylamine (5-BAP); N,N-dimethylcasein; Tris-HCl buffer; CaCl2; DTT; Streptavidin-peroxidase; TMB substrate.
-
Procedure:
-
Coat a 96-well plate with N,N-dimethylcasein.
-
Pre-incubate the recombinant transglutaminase enzyme with varying concentrations of this compound in Tris-HCl buffer containing CaCl2 and DTT for 30 minutes at 37°C.
-
Add 5-BAP to the wells to initiate the transamidation reaction and incubate for 1 hour at 37°C.
-
Wash the plate and add streptavidin-peroxidase.
-
After incubation and washing, add TMB substrate to develop the color.
-
Stop the reaction with H2SO4 and measure the absorbance at 450 nm.
-
Calculate the IC50 values from the dose-response curves.
-
Cellular TG2 Activity Assay in THP-1 Monocytes
This assay measures the inhibitory effect of this compound on TG2 activity within a cellular context.
-
Cell Culture: Culture human monocytic THP-1 cells, which overexpress TG2, under standard conditions.
-
Procedure:
-
Adherent THP-1 cells are treated with varying concentrations of this compound.
-
The cellular TG2 transamidating activity is then measured.
-
TG2-Fibronectin Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) determines if this compound affects the binding of TG2 to its substrate, fibronectin.
-
Materials: 96-well ELISA plates; mouse anti-his-tag monoclonal antibody; human recombinant his-tagged TG2; fibronectin fragment FN42; appropriate blocking and washing buffers.
-
Procedure:
-
Coat the ELISA plate with an anti-his-tag antibody.
-
Block the plate to prevent non-specific binding.
-
Add his-tagged human recombinant TG2 to the wells.
-
Add a fixed concentration of fibronectin fragment FN42 along with varying concentrations of this compound.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Detect the amount of bound fibronectin using a specific antibody and a colorimetric substrate.
-
Measure the absorbance to quantify the interaction.
-
Signaling Pathway and Mechanism of Action
TG2 is involved in various signaling pathways that regulate cell adhesion, migration, and survival. It can act as a scaffold protein, interacting with components of the extracellular matrix like fibronectin, and with cell surface receptors such as integrins. This interaction is crucial for mediating downstream signaling events.
The diagram illustrates that extracellular fibronectin binds to integrin receptors on the cell surface. This binding can lead to the activation of intracellular TG2. Activated TG2 can then participate in signaling cascades, including the activation of Focal Adhesion Kinase (FAK) and the PI3K/Akt pathway, which are critical for cell adhesion, migration, and survival. This compound exerts its effect by irreversibly inhibiting the transamidation activity of TG2, thereby disrupting these downstream signaling events. Importantly, this compound does not prevent the initial interaction between TG2 and fibronectin.
In the context of multiple sclerosis, TG2 is thought to play a role in the migration of immune cells across the blood-brain barrier.[2] While this compound was effective at inhibiting TG2 activity in vitro, it did not show a significant therapeutic effect in a mouse model of the disease, which may be attributed to limited bioavailability in vivo.[2] This highlights the importance of pharmacokinetic properties in the translation of in vitro potency to in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Download paper including supplementary materials | PLOS One [journals.plos.org]
- 5. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
An In-depth Technical Guide to BJJF078: A Potent Transglutaminase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BJJF078, a novel small molecule inhibitor targeting transglutaminase enzymes. It details the compound's chemical structure, physicochemical properties, mechanism of action, and summarizes key experimental findings and protocols for its use in a research context.
Executive Summary
This compound is a synthetic, aminopiperidine derivative identified as a potent and selective inhibitor of Transglutaminase 2 (TG2) and, to a lesser extent, Transglutaminase 1 (TG1).[1][2][3] Its primary mechanism of action is the inhibition of the transamidation activity of these enzymes.[4][5] Notably, this compound has been shown to inhibit intracellular TG2 activity but does not interfere with the non-enzymatic, protein-protein interaction between TG2 and fibronectin.[6][7] This specificity makes it a valuable tool for dissecting the distinct cellular functions of TG2. Researched primarily for its potential relevance in autoimmune and neurodegenerative diseases, this compound has been studied in the context of Experimental Autoimmune Encephalomyelitis (EAE), an animal model for Multiple Sclerosis (MS).[6][8]
Chemical Structure and Properties
This compound is chemically defined as 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide.[6][9] It belongs to the benzamide, naphthalene, and piperidine classes of organic compounds.[4]
Physicochemical and Storage Data
The key properties and storage recommendations for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide | [6][9] |
| CAS Number | 2531244-56-9 | [3] |
| Molecular Formula | C₂₇H₂₉N₃O₆S | N/A |
| Molecular Weight | 523.60 g/mol | N/A |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL) | [2] |
| Appearance | Powder | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the enzymatic cross-linking activity of transglutaminases, a family of enzymes involved in diverse biological processes, including extracellular matrix stabilization, cell adhesion, and signaling.[7][8]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several transglutaminase family members. The half-maximal inhibitory concentration (IC₅₀) values demonstrate high affinity for TG2.
| Target Enzyme | Species | IC₅₀ Value | Source |
| Transglutaminase 2 (TG2) | Human | 41 nM | [1][2] |
| Transglutaminase 2 (TG2) | Mouse | 54 nM | [1][2] |
| Transglutaminase 1 (TG1) | Human | 0.16 µM (160 nM) | [1][2] |
| Factor XIII (FXIII) | Human | Inhibitory activity observed | [6][10] |
Differentiated Mechanism of Action
TG2 is a multifunctional protein with both enzymatic (transamidation) and non-enzymatic (scaffolding) roles. A key characteristic of this compound is its ability to selectively inhibit the enzymatic function without disrupting the binding interaction between TG2 and the extracellular matrix protein, fibronectin.[6][7][10] This contrasts with other inhibitors designed to block the TG2-fibronectin complex. Furthermore, studies indicate this compound can inhibit intracellular TG2 activity.[6][8] This specific mode of action allows researchers to investigate the consequences of cellular transamidation activity independent of TG2's scaffolding functions.
Caption: Logical diagram of this compound's selective inhibition of intracellular TG2 activity.
Key Experiments and Protocols
This compound has been characterized through a series of in vitro and in vivo experiments. The methodologies for these key assays are detailed below.
Inhibition of Recombinant Transglutaminase Activity
This assay quantifies the inhibitory potency of this compound against purified transglutaminase enzymes.[6][10]
Protocol:
-
Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 5 mM glycine methylester hydrochloride, 5 mM hexadimethrine bromide, and 9.1 mM DTT, at pH 7.5.
-
Plate Setup: Heat the reaction buffer to 37°C in a 96-well plate.
-
Inhibitor Addition: Dissolve this compound in DMSO to create a stock solution (e.g., 54 mM). Perform serial dilutions and add to wells, achieving final concentrations ranging from 0.3 nM to 100 µM. Ensure the final DMSO concentration is consistent and low (e.g., 0.06%).
-
Substrate Addition: Add 50 µM of the fluorogenic TG substrate Abz-NE(CAD-DNP)EQVSPLTLLK-OH to each well.
-
Enzyme Addition: Initiate the reaction by adding 1 µg/mL of recombinant human or mouse TG1, TG2, or human Factor XIII.
-
Measurement: Measure the increase in fluorescence emission over 4 hours using a fluorimeter with an excitation wavelength of 320 nm and an emission wavelength of 405 nm. The rate of fluorescence increase is correlated with enzymatic activity.
Caption: Experimental workflow for the recombinant transglutaminase inhibition assay.
TG2-Fibronectin Binding Assay
This ELISA-based experiment determines if this compound interferes with the non-covalent binding of TG2 to fibronectin.[6][10]
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate overnight at 4°C with 100 µg/mL mouse anti-His-tag monoclonal antibody in PBS.
-
Blocking: Wash and block the plate with 0.5% BSA in PBS for 30 minutes (3 repetitions).
-
TG2 Incubation: Add 50 µL of a 10 nM solution of His-tagged human recombinant TG2 in PBS to each well.
-
Inhibitor Addition: Add this compound at desired final concentrations (e.g., 5 and 15 µM in 1% DMSO) to triplicate wells. Include a DMSO-only control and a positive control inhibitor known to disrupt TG2-fibronectin binding.
-
Binding & Detection: Proceed with standard ELISA protocols to detect the amount of TG2 bound to the plate, which indirectly measures its interaction with a fibronectin fragment added subsequently.
In Vivo Efficacy in EAE Mouse Model
This compound was tested in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which mimics aspects of multiple sclerosis.[6]
Protocol:
-
EAE Induction: Induce EAE in C57BL/6 mice through immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections, a standard protocol for this model.
-
Treatment Initiation: Begin treatment with this compound or a vehicle control when mice first exhibit clinical signs of motor symptoms.
-
Monitoring: Monitor mice daily for clinical signs of disease severity (e.g., tail limpness, limb paralysis) and record body weight.
-
Outcome Analysis: Compare the disease progression and severity scores between the this compound-treated group and the vehicle-treated control group. In published studies, this compound did not significantly alter motor symptoms, potentially due to limited bioavailability or a short in vivo half-life.[6][10]
Caption: Logical flow of the in vivo study of this compound in the EAE mouse model.
Conclusion and Future Directions
This compound is a well-characterized, potent inhibitor of TG2's enzymatic activity with demonstrated utility in vitro. Its unique selectivity for inhibiting transamidation without affecting TG2-fibronectin binding makes it an invaluable chemical probe for studying the specific roles of intracellular TG2. While in vivo studies in the EAE model did not show efficacy on motor symptoms, this highlights the critical importance of pharmacokinetic and bioavailability assessments in drug development.[6] The lack of in vivo effect, possibly due to poor exposure, means that the therapeutic potential of inhibiting intracellular TG2 in this context remains an open question. Future research could focus on optimizing the scaffold of this compound to improve its drug-like properties (ADME) or using it as a starting point for developing related compounds, such as PROteolysis-TArgeting Chimeras (PROTACs), to achieve targeted degradation of TG2.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutaminase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BJJF078: A Novel, Potent Inhibitor of Transglutaminase 2 for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BJJF078, a novel and potent small molecule inhibitor of Transglutaminase 2 (TG2). This compound has emerged as a valuable research tool for investigating the multifaceted roles of TG2 in various physiological and pathological processes. This document consolidates key data on its inhibitory activity, details the experimental protocols for its characterization, and visualizes its mechanism of action within relevant signaling pathways.
Core Compound Data
This compound, with the chemical name 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide, is a potent, irreversible inhibitor that primarily targets the transamidating activity of TG2.[1][2] It has been shown to inhibit both human and mouse TG2, as well as the closely related enzyme Transglutaminase 1 (TG1).[1][3] Notably, this compound does not interfere with the interaction between TG2 and fibronectin, a key function of TG2 in cell adhesion and migration.[1][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its activity against different transglutaminases and in different experimental contexts.
| Target Enzyme | Species | IC50 Value | Reference |
| Transglutaminase 2 (TG2) | Human | 41 nM | [1] |
| Transglutaminase 2 (TG2) | Mouse | 54 nM | [1] |
| Transglutaminase 1 (TG1) | Human | 0.16 µM | [1] |
| Factor XIII (FXIII) | Human | 22 µM | [1] |
Table 1: Inhibitory Activity of this compound against Recombinant Transglutaminases. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for TG2 over other transglutaminases like FXIII.
| Cell Line | Target | IC50 Value | Reference |
| THP-1 (Human monocytic) | Cellular TG2 Activity | 1.8 µM | [1] |
Table 2: Inhibitory Activity of this compound in a Cellular Context. The IC50 value for the inhibition of cellular TG2 activity in THP-1 monocytes indicates that this compound is cell-permeable and active in a more complex biological environment, albeit at a higher concentration compared to recombinant enzyme assays.
Mechanism of Action and Signaling Pathways
Transglutaminase 2 is a multifunctional enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix remodeling.[4][5][6] Its enzymatic activity, which catalyzes the formation of isopeptide bonds between proteins, is crucial for many of these functions. This compound, by irreversibly inhibiting this transamidating activity, serves as a powerful tool to dissect the contributions of TG2's cross-linking function in various signaling pathways.
In the context of neuroinflammation, such as in multiple sclerosis (MS), TG2 is upregulated and contributes to the migration of immune cells into the central nervous system.[4][7] By inhibiting TG2's enzymatic activity, this compound can potentially modulate these pathological processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments used to characterize this compound.
Inhibition of Recombinant Transglutaminase Activity
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified recombinant TG2.
Materials:
-
Recombinant human or mouse TG2 (e.g., from Zedira)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT
-
Substrate: A fluorescently labeled peptide substrate for TG2 (e.g., N-carbobenzoxy-L-glutaminylglycine-cadaverine-dansyl, Z-QG-CAD-DNS)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the recombinant TG2 enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm and emission at 535 nm).
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Transglutaminase Activity Assay in THP-1 Cells
This cell-based assay assesses the ability of this compound to penetrate cells and inhibit intracellular TG2 activity.[1]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages (optional)
-
Biotinylated amine substrate (e.g., 5-(biotinamido)pentylamine)
-
Cell lysis buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate and, if desired, differentiate them into macrophages with PMA.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Add the biotinylated amine substrate to the cells and incubate to allow for its incorporation into cellular proteins by active TG2.
-
Wash the cells to remove excess substrate.
-
Lyse the cells and transfer the lysates to a streptavidin-coated plate.
-
Incubate to allow the biotinylated proteins to bind to the streptavidin.
-
Wash the plate and add streptavidin-HRP conjugate.
-
After incubation and washing, add TMB substrate and measure the absorbance at 450 nm.
-
The signal is proportional to the amount of biotinylated protein, which reflects the cellular TG2 activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Profiling of TG2 and Its Effectors in Human Relapsing Remitting and Progressive Multiple Sclerosis [mdpi.com]
- 6. Transglutaminase inhibition stimulates hematopoiesis and reduces aggressive behavior of crayfish, Pacifastacus leniusculus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
An In-depth Technical Guide to the Early-Stage Research of BJJF078
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the compound BJJF078, a potent inhibitor of transglutaminase 2 (TG2). The information presented herein is collated from preclinical studies and is intended to provide a foundational understanding of the compound's mechanism of action, biochemical activity, and in vivo evaluation.
Introduction to this compound
This compound is a small molecule inhibitor targeting transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization.[1][2] The chemical name for this compound is 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide.[3] Early research has focused on characterizing its inhibitory activity and evaluating its therapeutic potential in a model of autoimmune disease.
Mechanism of Action
This compound acts as a potent inhibitor of the transamidation activity of both human and mouse TG2.[1] It also shows inhibitory effects on the closely related enzyme, transglutaminase 1 (TG1).[1][2] Notably, the inhibitory action of this compound is specific to the enzymatic cross-linking function of TG2 and does not interfere with the binding of TG2 to fibronectin, a key interaction for cellular adhesion and migration.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 Value | Reference |
| Transglutaminase 2 (TG2) | Human | 41 nM | [4][5] |
| Transglutaminase 2 (TG2) | Mouse | 54 nM | [4][5] |
| Transglutaminase 1 (TG1) | Human | 0.16 µM | [4][5] |
| Cellular TG2 Activity (THP-1 cells) | Human | 1.8 µM | [4] |
Table 2: In Vivo Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Outcome Measure | Result | Conclusion | Reference |
| Motor Symptoms | No significant difference compared to vehicle. | This compound did not ameliorate disease symptoms in this model. | [4][5] |
| Body Weight | No significant difference compared to vehicle. | The compound did not show overt toxicity affecting body weight. | [4][5] |
The lack of an in vivo effect in the EAE model may be attributable to limited bioavailability of the compound, which has not been formally studied.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of TG2 and the experimental workflow used in the early-stage research of this compound.
Caption: TG2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the early-stage research of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Inhibition of Recombinant Transglutaminase Activity
-
Objective: To determine the in vitro inhibitory potency of this compound on recombinant human and mouse TG2, as well as human TG1.
-
Method: A fluorescent plate reader-based assay was used to measure the incorporation of a fluorescent substrate (e.g., 5-(biotinamido)pentylamine) into a protein substrate (e.g., N,N-dimethylcasein) by the respective transglutaminase enzyme.
-
Procedure:
-
Recombinant human TG2, mouse TG2, or human TG1 was pre-incubated with varying concentrations of this compound in assay buffer.
-
The enzymatic reaction was initiated by the addition of the substrates.
-
The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction was stopped, and the amount of incorporated fluorescent substrate was quantified using a fluorescence plate reader.
-
IC50 values were calculated from the dose-response curves.
-
Cellular TG2 Activity Assay
-
Objective: To assess the ability of this compound to inhibit intracellular TG2 activity in a cellular context.
-
Cell Line: THP-1 human monocytic cells, which can be differentiated into macrophages.
-
Method: A cell-based assay measuring the incorporation of a primary amine substrate into cellular proteins by endogenous TG2.
-
Procedure:
-
THP-1 cells were cultured and treated with varying concentrations of this compound.
-
A cell-permeable primary amine substrate (e.g., 5-(biotinamido)pentylamine) was added to the cells.
-
After an incubation period, the cells were lysed.
-
The amount of biotinylated protein (indicating TG2 activity) was determined using a method such as a streptavidin-HRP-based colorimetric assay.
-
IC50 values were determined from the resulting dose-response data.[4]
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
-
Animal Model: Female C57BL/6 mice are commonly used for EAE induction.
-
Induction of EAE:
-
Mice were immunized with an emulsion of a myelin antigen (e.g., MOG35-55 peptide) and Complete Freund's Adjuvant (CFA).
-
Pertussis toxin was administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
-
Treatment:
-
Upon the onset of clinical signs of EAE, mice were randomly assigned to receive daily intraperitoneal injections of either this compound or a vehicle control.
-
-
Monitoring and Endpoint:
-
Mice were monitored daily for clinical signs of disease (e.g., tail limpness, hind limb paralysis) and body weight was recorded.
-
A standardized scoring system was used to quantify the severity of motor symptoms.
-
The experiment was continued for a predetermined period, and the clinical scores and body weights were compared between the treatment and vehicle groups.[4][5]
-
Conclusion
Early-stage research on this compound has established it as a potent and specific inhibitor of the transamidation activity of TG2 and TG1. While it demonstrates significant in vitro activity, its evaluation in an in vivo model of multiple sclerosis did not show a therapeutic effect, potentially due to pharmacokinetic limitations. Further research is warranted to investigate the bioavailability of this compound and to explore its therapeutic potential in other disease models where TG2 is implicated, such as in certain cancers.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 4. This compound | Glutaminase | TargetMol [targetmol.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Identification and Characterization of Tissue Transglutaminase (TG2) as the Target Protein for BJJF078
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the identification and characterization of the target protein for the small molecule inhibitor, BJJF078. Experimental evidence strongly identifies tissue transglutaminase (TG2), a multifunctional enzyme implicated in a variety of cellular processes and pathological conditions, as the primary target of this compound. This guide details the inhibitory activity of this compound, its mechanism of action, and the experimental protocols utilized for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of the this compound-TG2 interaction.
Introduction
The identification of a small molecule's protein target is a critical step in drug discovery and development, providing insights into its mechanism of action and potential therapeutic applications. This compound has been identified as a potent inhibitor of tissue transglutaminase (TG2), an enzyme that catalyzes the post-translational modification of proteins through calcium-dependent transamidation, leading to the formation of isopeptide bonds. TG2 is also capable of GTP hydrolysis and is involved in cell adhesion, migration, and extracellular matrix interactions.[1][2] Its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions like celiac disease.[1][3] This whitepaper consolidates the key findings related to the characterization of this compound and its interaction with its target protein, TG2.
Target Identification and Validation
The primary molecular target of this compound has been identified as tissue transglutaminase (TG2). This was determined through a series of in vitro and cellular assays demonstrating potent and specific inhibition of TG2 activity.
In Vitro Enzyme Inhibition
This compound has been shown to be a potent inhibitor of both human and mouse recombinant TG2.[2][3][4][5] In addition to TG2, this compound also demonstrates inhibitory activity against the closely related enzyme, transglutaminase 1 (TG1).[2][3][4][5]
Cellular Activity
In cellular assays, this compound effectively inhibits the intracellular activity of TG2.[3][4][5][6] This demonstrates that the compound is cell-permeable and capable of engaging its target in a cellular context.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its target proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | Assay Type | IC50 (µM) | Reference |
| TG2 | Human | Recombinant Enzyme Activity | Potent (specific value not cited) | [3][4][5] |
| TG2 | Mouse | Recombinant Enzyme Activity | Potent (specific value not cited) | [3][4][5] |
| TG1 | Human | Recombinant Enzyme Activity | Potent (specific value not cited) | [3][4][5] |
| FXIII | Human | Recombinant Enzyme Activity | Inhibited (specific value not cited) | [3][5][6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Target | Assay Type | Effect | Reference |
| THP1 | Human TG2 | Cellular Activity | Dose-dependent inhibition | [3][4][5][6] |
Mechanism of Action
This compound functions as an inhibitor of the transamidating activity of TG2.[2][7] It is important to note that this compound does not interfere with the binding of TG2 to fibronectin, a key interaction for cell adhesion and migration.[4][5][6][7] This suggests a specific mode of action targeting the enzymatic function of TG2 rather than its protein-protein interactions.
The logical workflow for identifying the target and mechanism of action of this compound is outlined in the following diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of BJJF078 Binding to Transglutaminase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to BJJF078 and Transglutaminase 2
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking, GTP hydrolysis, and scaffold-mediated signaling. Its dysregulation is associated with several diseases, making it a significant therapeutic target. This compound, with the chemical name 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide, has been identified as a potent inhibitor of both human and mouse TG2 activity.[1][2] Experimental studies have shown that this compound inhibits cellular TG2 activity, though it does not interfere with the binding of TG2 to fibronectin.[1][3][4] Understanding the molecular interactions between this compound and TG2 at an atomic level through in silico modeling is crucial for the rational design of more potent and selective second-generation inhibitors.
Quantitative Data from Experimental Assays
While specific in silico binding affinities for the this compound-TG2 interaction are not published, experimental assays have provided quantitative data on the inhibitory activity of this compound.
| Assay Type | Target | Metric | Value | Reference |
| Recombinant Enzyme Activity | Human TG2 (hTG2) | IC50 | ~10 nM | [3][4] |
| Recombinant Enzyme Activity | Mouse TG2 (mTG2) | IC50 | ~10 nM | [3][4] |
| Cellular TG Activity | Human TG2 in THP-1 cells | IC50 | ~6 µM | [1] |
Experimental Protocols for In Silico Modeling
This section details the step-by-step methodologies for conducting molecular docking and molecular dynamics simulations to model the binding of this compound to TG2.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol is adapted from established methods for docking small molecules to TG2.[5][6]
Objective: To predict the binding pose of this compound in the active site of TG2 and to estimate the binding affinity.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human TG2 from the Protein Data Bank (PDB). The 'closed' conformation (e.g., PDB ID: 4PYG) is often used for docking studies targeting specific allosteric or binding sites.[5][6][7][8]
-
Utilize a protein preparation wizard (e.g., in Schrödinger Maestro) to:
-
Remove all non-receptor atoms, including water molecules and co-solvents.
-
Add hydrogen atoms and assign correct bond orders.
-
Correct any missing side chains or loops.
-
Assign protonation states at a physiological pH of 7.4.
-
Perform a restrained energy minimization using a suitable force field (e.g., OPLS3) to relieve any steric clashes.[5][6]
-
-
-
Ligand Preparation:
-
The 2D structure of this compound (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide) is used as the input.
-
Generate a 3D conformation of the ligand.
-
Assign correct protonation states and tautomers at physiological pH.
-
Perform an energy minimization of the ligand structure.
-
-
Receptor Grid Generation:
-
Define the binding site on TG2. For inhibitors that do not compete with fibronectin, a region distinct from the fibronectin-binding site should be considered, such as the catalytic site.
-
Generate a receptor grid that encompasses the defined binding pocket. The center of the grid can be defined by selecting residues known to be in the active site or by centering it on a co-crystallized ligand if available.
-
-
Docking Execution:
-
Perform the docking calculation using a program such as Glide, AutoDock, or GOLD.
-
Multiple docking poses (e.g., 10-20) should be generated and ranked based on their docking scores, which are an estimation of the binding free energy.
-
-
Analysis of Results:
-
Visually inspect the top-ranked docking poses to assess their plausibility.
-
Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
The docking score provides a quantitative estimate of the binding affinity.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event in a simulated physiological environment.
Objective: To assess the stability of the this compound-TG2 complex, analyze the detailed intermolecular interactions, and calculate the binding free energy.
Protocol:
-
System Preparation:
-
The starting structure for the MD simulation is the best-ranked pose of the this compound-TG2 complex obtained from molecular docking.
-
Place the complex in a periodic boundary box of appropriate dimensions (e.g., dodecahedral or cubic).
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.
-
-
Equilibration:
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the protein and ligand atoms.
-
Perform a subsequent equilibration phase at constant pressure (NPT ensemble) to allow the system density to relax. This phase should be run for a sufficient time to ensure the system is well-equilibrated.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or longer) without any restraints.
-
Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the hydrogen bonds and other non-covalent interactions between this compound and TG2 throughout the simulation.
-
Binding Free Energy Calculation: Use methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the simulation trajectory.
-
Visualizations of Workflows and Pathways
In Silico Modeling Workflow
Caption: Workflow for in silico modeling of this compound binding to TG2.
Conceptual TG2 Signaling Inhibition
Caption: Conceptual diagram of this compound inhibiting TG2-mediated signaling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure of Transglutaminase 2 with GTP Complex and Amino Acid Sequence Evidence of Evolution of GTP Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of BJJF078: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BJJF078 is a potent, small-molecule inhibitor of transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes and pathological conditions. This aminopiperidine derivative has demonstrated significant inhibitory activity against both human and murine TG2, as well as the closely related transglutaminase 1 (TG1) and Factor XIII (FXIII). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its inhibitory profile, mechanism of action, and effects in both in vitro and in vivo models. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins through the formation of isopeptide bonds between glutamine and lysine residues. Beyond its cross-linking activity, TG2 is involved in a range of cellular functions including cell adhesion, migration, and signal transduction. Dysregulation of TG2 activity has been linked to various diseases, including neurodegenerative disorders, fibrosis, and cancer. This compound has emerged as a promising inhibitor of TG2, warranting a detailed characterization of its pharmacological profile.
In Vitro Inhibitory Activity
This compound has been demonstrated to be a potent inhibitor of recombinant human and mouse TG2. Its inhibitory activity extends to other members of the transglutaminase family, including human TG1 and human recombinant Factor XIII.
Table 1: Inhibitory Activity of this compound against Transglutaminases
| Target Enzyme | Species | IC50 Value |
| Transglutaminase 2 (TG2) | Human | 41 nM |
| Transglutaminase 2 (TG2) | Mouse | 54 nM |
| Transglutaminase 1 (TG1) | Human | 0.16 µM |
| Factor XIII (FXIII) | Human | Inhibited |
Note: A specific IC50 value for the inhibition of Factor XIII by this compound is not yet publicly available, though its inhibitory effect has been confirmed.
Cellular Activity and Specificity
Inhibition of Cellular TG2 Activity
In a cellular context, this compound effectively reduces the transamidating activity of TG2. In a study utilizing TG2-overexpressing THP-1 macrophages, this compound demonstrated a dose-dependent inhibition of cellular TG2 activity with an IC50 of 1.8 µM.
Specificity against TG2-Fibronectin Binding
An important aspect of TG2's function is its interaction with the extracellular matrix protein fibronectin, which plays a role in cell adhesion and migration. Studies have shown that this compound does not interfere with the binding of TG2 to fibronectin. This indicates that this compound's mechanism of action is specific to the enzymatic cross-linking activity of TG2 and does not affect its scaffolding functions related to fibronectin binding.
In Vivo Pharmacology
The in vivo effects of this compound have been investigated in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).
Table 2: In Vivo Study of this compound in an EAE Mouse Model
| Parameter | Details |
| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) in mice |
| Dosage | 25 mg/kg bodyweight[1] |
| Route of Administration | Intraperitoneal (i.p.) injection[1] |
| Dosing Regimen | Twice daily, starting from the onset of EAE symptoms[1] |
| Vehicle | 20% DMSO in PBS[1] |
| Outcome | This compound did not affect motor symptoms or bodyweight of EAE affected mice compared to vehicle-treated animals[1]. |
Despite its potent in vitro activity, this compound did not demonstrate efficacy in reducing disease symptoms in the EAE model under the tested conditions. The authors of the study suggest that this could be related to the bioavailability and in vivo efficacy of the compound, which may require further optimization.
Mechanism of Action: TG2 Signaling Pathway
Transglutaminase 2 is involved in multiple signaling pathways that regulate cell survival, inflammation, and fibrosis. This compound, by inhibiting the enzymatic activity of TG2, is expected to modulate these downstream pathways. Key signaling pathways influenced by TG2 include NF-κB, PI3K/Akt, and TGF-β.
Experimental Protocols
In Vitro Transglutaminase Activity Assay
This protocol is a generalized procedure based on commonly used methods for assessing transglutaminase activity.
Methodology:
-
Reagent Preparation: Recombinant human or mouse TG2 is prepared in an appropriate assay buffer (e.g., Tris-HCl) containing calcium chloride (CaCl2) and a reducing agent like dithiothreitol (DTT). A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations. Substrates, such as N-carbobenzyloxy (CBZ)-L-glutaminyl-glycine and an amine donor like monodansylcadaverine, are also prepared in the assay buffer.
-
Inhibition Reaction: The TG2 enzyme is pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period at room temperature.
-
Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the glutamine-containing substrate and the amine donor. The reaction mixture is incubated at 37°C.
-
Detection: The progress of the reaction is monitored by measuring the increase in fluorescence or absorbance over time using a plate reader. The signal is proportional to the amount of product formed.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
TG2-Fibronectin Binding Assay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to assess the binding of TG2 to fibronectin.
Methodology:
-
Plate Coating: Microtiter plates are coated with a solution of fibronectin and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).
-
Binding Reaction: Recombinant TG2 is pre-incubated with various concentrations of this compound or vehicle. The TG2-inhibitor mixtures are then added to the fibronectin-coated wells and incubated at room temperature to allow for binding.
-
Detection: The plates are washed to remove any unbound TG2. The bound TG2 is then detected using a primary antibody specific for TG2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A chromogenic substrate such as 3,3',5,5'-Tetramethylbenzidine (TMB) is added, and the reaction is stopped with a stop solution. The absorbance is measured at 450 nm. A lack of change in absorbance in the presence of this compound indicates that the compound does not interfere with TG2-fibronectin binding.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general overview of the induction of EAE in mice for the in vivo evaluation of compounds like this compound.
Methodology:
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.
-
Clinical Monitoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis. Body weight is also recorded daily.
-
Treatment Administration: Upon the first signs of clinical disease, mice are randomized into treatment groups and receive intraperitoneal injections of this compound (25 mg/kg) or vehicle twice daily.
-
Endpoint Analysis: The study is typically continued for a predefined period, after which tissues such as the spinal cord can be collected for histological analysis to assess inflammation and demyelination.
Conclusion
This compound is a potent and specific inhibitor of the transamidating activity of TG2 and TG1. While it demonstrates significant efficacy in in vitro cellular models, its translation to in vivo efficacy in the EAE model of multiple sclerosis was not observed at the dose and administration regimen tested. Further studies on the pharmacokinetics and optimization of the in vivo delivery of this compound are warranted to fully explore its therapeutic potential in diseases driven by aberrant transglutaminase activity. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid in these future investigations.
References
An In-depth Technical Guide to BJJF078 for Studying Transglutaminase Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BJJF078, a small molecule inhibitor of transglutaminase, intended for researchers and professionals in drug development. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from cited literature, and visualizes relevant pathways and workflows.
Core Concepts: Transglutaminase and the Role of this compound
Transglutaminase 2 (TG2), a calcium-dependent enzyme, is a multifunctional protein involved in various cellular processes.[1] It catalyzes the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking.[1][2] TG2 is implicated in cell adhesion, extracellular matrix stabilization, wound healing, and receptor signaling.[1] Due to its involvement in numerous pathological conditions, including autoimmune diseases and cancer, TG2 has emerged as a significant therapeutic target.[3][4]
This compound is a potent, small-molecule inhibitor that primarily targets the transamidating activity of TG2 and the closely related enzyme TG1.[3][5][6] It has been utilized as a chemical probe to investigate the cellular and physiological functions of these enzymes. Notably, this compound has been shown to inhibit cellular TG2 activity, in contrast to other inhibitors like ERW1041E.[5][6] However, it does not interfere with the binding of TG2 to fibronectin, indicating its specificity for the enzymatic cross-linking function.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on various transglutaminases and its effects in cellular and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (µM) | Reference |
| Transglutaminase 2 (TG2) | Human | Dose-dependent inhibition observed | [5][6] |
| Transglutaminase 2 (TG2) | Mouse | Dose-dependent inhibition observed | [5][6] |
| Transglutaminase 1 (TG1) | Human | Inhibition observed | [5][6] |
| Factor XIII (FXIII) | Human | Inhibition observed | [5][6] |
Table 2: Cellular and In Vivo Effects of this compound
| Experiment | Model System | Effect of this compound | Quantitative Finding | Reference |
| Cellular TG2 Activity | THP-1 cells | Dose-dependent inhibition | ~50% inhibition at 10 µM | [5][6] |
| TG2-Fibronectin Binding | ELISA | No interference | No significant change | [5][6] |
| EAE Motor Symptoms | Mouse Model | No significant effect | p > 0.05 vs. vehicle | [5][6][7] |
| EAE Bodyweight | Mouse Model | No significant effect | No significant change vs. vehicle | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below, based on published research.
1. Inhibition of Recombinant Transglutaminase Activity
-
Objective: To determine the inhibitory potency and specificity of this compound against recombinant TG1, TG2, and FXIII.
-
Methodology:
-
Perform test tube measurements of enzymatic activity.
-
Utilize both human and mouse recombinant TG2 to assess cross-species inhibition.
-
Include human recombinant TG1 and FXIII to determine specificity.
-
Incubate the respective enzyme with varying concentrations of this compound.
-
Measure the enzymatic activity using a suitable substrate-based assay (e.g., a colorimetric or fluorescent assay that detects the cross-linking activity).
-
Calculate the dose-dependent inhibition and determine IC50 values where possible.[5][6]
-
2. Cellular TG2 Activity Assay
-
Objective: To measure the ability of this compound to inhibit intracellular TG2 activity.
-
Methodology:
-
Culture THP-1 cells (or other relevant cell lines) under standard conditions.
-
Treat the cells with varying concentrations of this compound or a known TG2 inhibitor (e.g., Z006) as a positive control.
-
Lyse the cells to release intracellular proteins.
-
Measure the TG2 activity in the cell lysates using an in situ activity assay. This can involve the incorporation of a fluorescently labeled primary amine into a protein substrate.
-
Quantify the fluorescence to determine the level of TG2 activity.
-
Normalize the activity to the total protein concentration in the lysate.[5][6]
-
3. TG2-Fibronectin Interaction ELISA
-
Objective: To determine if this compound affects the non-enzymatic scaffolding function of TG2, specifically its interaction with fibronectin.
-
Methodology:
-
Coat 96-well ELISA plates with a mouse anti-his-tag monoclonal antibody.
-
Block the plates with a solution of 0.5% BSA in PBS.
-
Add a solution of his-tagged human recombinant TG2 to the wells.
-
Subsequently, add a fibronectin fragment (e.g., FN42) and varying concentrations of this compound.
-
Perform the assay in the presence and absence of calcium to assess calcium-dependent binding.
-
Use an appropriate primary antibody against the fibronectin fragment followed by a secondary HRP-conjugated antibody for detection.
-
Measure the absorbance to quantify the amount of bound fibronectin.[5][6]
-
4. In Vivo Efficacy in a Mouse Model of EAE
-
Objective: To evaluate the therapeutic potential of this compound in a mouse model of multiple sclerosis.
-
Methodology:
-
Induce experimental autoimmune encephalomyelitis (EAE) in mice using standard protocols (e.g., immunization with MOG35-55 peptide).
-
Administer this compound or a vehicle control to the mice daily, starting from the day of immunization.
-
Monitor the mice daily for clinical signs of EAE and record disease scores based on a standardized scale (e.g., 0 for no symptoms to 5 for moribund).
-
Measure the body weight of the mice daily as an indicator of overall health.
-
At the end of the experiment, sacrifice the animals and collect spinal cord tissue for further analysis (e.g., immunohistochemistry for inflammatory markers).[5][6][7]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving transglutaminase and a typical experimental workflow for evaluating inhibitors like this compound.
Caption: Overview of signaling pathways influenced by Transglutaminase 2.
Caption: Experimental workflow for characterizing this compound.
Caption: Logical diagram of this compound's selective inhibitory action.
References
- 1. Tissue transglutaminase - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Molecule of the Month: Tissue Transglutaminase and Celiac Disease [pdb101.rcsb.org]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of BJJF078
For Researchers, Scientists, and Drug Development Professionals
Introduction
BJJF078 is a potent and selective small molecule inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix stabilization.[1][2] TG2 has also been identified as a key player in inflammatory and autoimmune diseases.[3][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity, effects on cell viability and apoptosis, and its influence on TG2-mediated signaling pathways in a macrophage model system.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | IC₅₀ |
| Transglutaminase 2 (TG2) | Human | 41 nM |
| Transglutaminase 2 (TG2) | Mouse | 54 nM |
| Transglutaminase 1 (TG1) | Human | 0.16 µM |
| Factor XIII (FXIII) | Human | 22 µM |
IC₅₀ values were determined using in vitro enzymatic assays with recombinant proteins.[5]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ |
| THP-1 Macrophages | Cellular TG2 Activity | 1.8 µM |
This assay measures the ability of this compound to inhibit intracellular TG2 activity in a cellular context.[5]
Experimental Protocols
THP-1 Monocyte Culture and Differentiation into Macrophages
This protocol describes the culture of THP-1 human monocytes and their differentiation into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells are a suitable model for studying macrophage functions and the effects of TG2 inhibition.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
2-Mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Cell culture flasks (T-75)
-
6-well or 96-well tissue culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-Mercaptoethanol.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
-
Differentiation:
-
Seed THP-1 monocytes into the desired culture plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to the culture medium to a final concentration of 20-100 ng/mL.[3][4]
-
Incubate the cells for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.
-
Add fresh, PMA-free complete culture medium to the cells and incubate for a further 24 hours before proceeding with experiments. This "resting" period allows for the establishment of a stable macrophage phenotype.
-
In Vitro Transglutaminase 2 (TG2) Activity Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of TG2 in a cellular context using the incorporation of a biotinylated amine substrate.
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
This compound
-
Retinoic acid
-
5-(biotinamido)pentylamine (BAP)
-
Serum-free cell culture medium
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Treat differentiated THP-1 macrophages with 1 µM retinoic acid for 24 hours to induce TG2 expression.
-
Wash the cells with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO).
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15 minutes at 37°C.[6]
-
Add 1 mM BAP to each well and incubate for 4 hours at 37°C.[6]
-
-
Cell Lysis and ELISA:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells and quantify the total protein concentration of each lysate.
-
Coat a high-binding 96-well plate with the cell lysates overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate and add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate until a color change is observed.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.
-
The amount of incorporated BAP is inversely proportional to the inhibitory activity of this compound. Calculate the IC₅₀ value from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in Protocol 1.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat differentiated THP-1 macrophages with the desired concentrations of this compound for a specified duration.
-
Harvest the cells, including any floating cells from the supernatant, by gentle scraping and centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis
Western blotting can be used to investigate the effect of this compound on the expression levels of TG2 and key proteins in related signaling pathways.
Materials:
-
Differentiated THP-1 macrophages
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TG2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-SMAD2/3, anti-phospho-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat differentiated THP-1 macrophages with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein levels.
-
Visualizations
Signaling Pathway of TG2 Inhibition by this compound
References
- 1. protocols.io [protocols.io]
- 2. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubcompare.ai [pubcompare.ai]
- 6. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for BJJF078 in a Mouse Model of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BJJF078, a potent Transglutaminase 2 (TG2) inhibitor, in a mouse model of multiple sclerosis, specifically Experimental Autoimmune Encephalomyelitis (EAE). This document outlines the rationale, experimental procedures, and expected outcomes based on available preclinical data.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathogenesis of MS and to evaluate potential therapeutic agents.[1][2][3] Transglutaminase 2 (TG2), a multifunctional enzyme, has been implicated in the inflammatory cascade and tissue damage observed in MS.[4][5] this compound is a small molecule inhibitor of TG2 and has been investigated for its therapeutic potential in the EAE model.[6][7] These notes provide detailed protocols for inducing EAE and administering this compound to evaluate its effects.
Mechanism of Action
This compound is a potent inhibitor of the transamidating activity of both human and mouse TG2.[8][9] TG2 is involved in various cellular processes, including cell adhesion, migration, and extracellular matrix stabilization, which are relevant to the infiltration of inflammatory cells into the CNS during the pathogenesis of MS.[5][10] By inhibiting TG2, this compound is hypothesized to modulate the immune response and reduce the severity of EAE. However, studies have indicated that this compound did not significantly reduce motor symptoms in the MOG35-55 induced EAE model in C57BL/6 mice, raising questions about its in vivo efficacy or the specific role of intracellular TG2 in this model.[8][9][10]
Signaling Pathway
Caption: Hypothesized mechanism of this compound in EAE.
Experimental Protocols
I. Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[11][12]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
-
Emulsification kit or two Luer-lock syringes and a connecting needle
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization (Day 0), prepare the MOG35-55/CFA emulsion.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA by ensuring the Mycobacterium tuberculosis is evenly suspended.
-
In a sterile container, mix an equal volume of the MOG35-55 solution and CFA.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.
-
-
Immunization (Day 0):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On Day 0, within a few hours of the MOG immunization, administer 200 ng of PTX (100 µL) intraperitoneally (i.p.).
-
On Day 2, administer a second dose of 200 ng of PTX (100 µL) i.p.[13]
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and body weight, starting from Day 7 post-immunization.
-
Clinical scoring is typically performed on a scale of 0 to 5 (or higher, depending on the specific institutional guidelines):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
II. Preparation and Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Syringes and needles (27G or 30G)
Procedure:
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, dissolve this compound to a concentration of 125 mg/mL.
-
On each day of treatment, prepare the final dosing solution.
-
Dilute the this compound stock solution with sterile PBS to achieve a final concentration of 20% DMSO. For a 25 mg/kg dose in a 20g mouse, the injected volume is typically around 100-200 µL. The final concentration of this compound in the dosing solution should be calculated based on the average weight of the mice and the desired injection volume. For example, for a 2.5 mg/mL final concentration, dilute the 125 mg/mL stock 1:50 with PBS, and then add the appropriate volume of DMSO to reach 20%. A more straightforward method is to mix 1 part this compound stock (in 100% DMSO) with 4 parts PBS.
-
Prepare a vehicle control solution of 20% DMSO in sterile PBS.[6]
-
-
Administration Protocol:
-
Treatment with this compound should commence at the onset of clinical symptoms (e.g., when a mouse reaches a clinical score of 1).[6][9]
-
Administer this compound at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.[6][9]
-
The control group should receive an equivalent volume of the vehicle solution (20% DMSO in PBS) i.p. twice daily.
-
Continue the treatment until the experimental endpoint (e.g., Day 21 or 28 post-immunization).[6]
-
Experimental Workflow
Caption: Workflow for EAE induction and this compound treatment.
Data Presentation
The following tables summarize the reported in vitro and in vivo data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| Human TG2 | 41 nM | [9] |
| Mouse TG2 | 54 nM | [9] |
| Human TG1 | 0.16 µM | [9] |
| Human FXIII | 22 µM | [9] |
Table 2: Summary of In Vivo Efficacy of this compound in EAE Mouse Model
| Parameter | This compound Treatment Group | Vehicle Control Group | Outcome | References |
| EAE Clinical Score | No significant difference | - | This compound did not reduce motor symptoms. | [6][8][9] |
| Body Weight | No significant difference | - | This compound did not prevent EAE-induced weight loss. | [6][8][9] |
| Leukocyte Infiltration (CD45+) | No significant difference | - | This compound did not affect the infiltration of leukocytes into the spinal cord. | [6] |
| Phagocytic Cells (CD68+) | No significant difference | - | No significant difference in the number of phagocytic cells in the spinal cord. | [6] |
| T Cells (CD3+) | No significant difference | - | No significant difference in the number of T cells in the spinal cord. | [6] |
Concluding Remarks
The available data suggest that while this compound is a potent inhibitor of TG2 in vitro, its administration in the MOG35-55 induced EAE model in C57BL/6 mice at a dose of 25 mg/kg twice daily did not lead to a significant amelioration of the disease.[7][10] Researchers should consider these findings when designing new studies. Potential reasons for the lack of in vivo efficacy could include limited bioavailability or the possibility that intracellular TG2 activity, the presumed primary target of this compound, plays a less critical role in this specific EAE model compared to extracellular TG activity.[8] Further investigations, potentially exploring different dosing regimens, routes of administration, or alternative EAE models, may be warranted to fully elucidate the therapeutic potential of this compound in multiple sclerosis.
References
- 1. redoxis.se [redoxis.se]
- 2. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 10. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BJJF078 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the transglutaminase 2 (TG2) inhibitor, BJJF078, based on available animal studies. The information is intended to guide researchers in designing and conducting preclinical studies involving this compound.
Introduction
This compound is a potent small molecule inhibitor of transglutaminase 2 (TG2) and the closely related transglutaminase 1 (TG1).[1][2][3] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization.[1][3] Its dysregulation has been associated with various diseases, making it a potential therapeutic target. These notes summarize the current knowledge on the in vivo application of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.
Quantitative Data Summary
The following table summarizes the key in vivo administration parameters for this compound from a published study.
| Parameter | Value | Details | Animal Model | Source |
| Dosage | 25 mg/kg bodyweight | - | C57BL/6 mice (EAE model) | [2] |
| Administration Route | Intraperitoneal (IP) injection | ~100 μl injection volume | C57BL/6 mice (EAE model) | [2] |
| Frequency | Twice daily | - | C57BL/6 mice (EAE model) | [2] |
| Vehicle | 20% DMSO in PBS | - | C57BL/6 mice (EAE model) | [2] |
| Treatment Duration | From onset of EAE symptoms until end of experiment (day 21 or 28 post-immunization) | - | C57BL/6 mice (EAE model) | [2] |
Note: Currently, there is limited publicly available information regarding the pharmacokinetics (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of this compound in animal models. The lack of effect observed in the EAE model could potentially be attributed to limited bioavailability, though further studies are needed to confirm this.[4]
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the use of this compound in a well-established mouse model of multiple sclerosis.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Disease Induction: Active EAE induced with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG₃₅₋₅₅).[2]
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MOG₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing heat-inactivated Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile syringes and needles (25-30 gauge)
3. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution with PBS to a final concentration where the desired dose of 25 mg/kg is contained in approximately 100 μl, with the final DMSO concentration being 20%.[2]
-
Prepare a vehicle control solution of 20% DMSO in PBS.
4. Administration Protocol:
-
Route: Intraperitoneal (IP) injection.
-
Dosage: 25 mg/kg bodyweight.[2]
-
Frequency: Administer twice daily.[2]
-
Procedure for IP Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-30 gauge needle at a 30-45° angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
5. Experimental Timeline:
-
Day 0: Induce EAE by subcutaneous injection of MOG₃₅₋₅₅ emulsified in CFA.
-
Day 0 and Day 2: Administer pertussis toxin via IP injection.
-
From onset of clinical symptoms (typically around day 7-10): Begin twice-daily IP injections of this compound or vehicle control.[2]
-
Daily: Monitor and score clinical signs of EAE (e.g., tail limpness, hind limb weakness/paralysis) and body weight.[2]
-
End of study (Day 21 or 28): Euthanize animals and collect tissues (e.g., spinal cord) for further analysis (e.g., histology, immunohistochemistry, gene expression).
6. Outcome Measures:
-
Primary: Clinical EAE score, body weight.
-
Secondary (from tissue analysis):
-
Quantification of immune cell infiltration (e.g., CD45+, CD3+, CD68+ cells) in the spinal cord.[2]
-
Assessment of demyelination.
-
Measurement of TG2 activity and expression in the spinal cord.
-
Analysis of inflammatory marker expression.
-
Visualizations
Mechanism of Action: this compound Inhibition of Transglutaminase 2
Caption: this compound inhibits TG2-mediated protein cross-linking.
Experimental Workflow: In Vivo Efficacy of this compound in EAE Mouse Model
Caption: Workflow for this compound study in EAE mice.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell-Based Assays Using BJJF078 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of BJJF078, a potent and selective inhibitor of Transglutaminase 2 (TG2), in various cell-based assays. This compound can be utilized to investigate the biological roles of TG2 in a range of physiological and pathological processes.
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, apoptosis, and extracellular matrix remodeling.[1] Its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions like celiac disease. This compound is a small molecule inhibitor that potently targets the transamidating activity of TG2 and the closely related Transglutaminase 1 (TG1).[1][2] Notably, this compound does not interfere with the binding of TG2 to fibronectin.[1][2] The chemical name for this compound is 3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide.[3] These characteristics make this compound a valuable tool for elucidating the specific functions of TG2's enzymatic activity in cell-based studies.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various transglutaminases has been determined through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear reference for its potency and selectivity.
| Target Enzyme | Species | IC50 Value |
| Transglutaminase 2 (TG2) | Human | 41 nM |
| Transglutaminase 2 (TG2) | Mouse | 54 nM |
| Transglutaminase 1 (TG1) | Human | 0.16 µM |
| Factor XIII (FXIII) | Human | 22 µM |
| Data sourced from Chrobok et al., 2018.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Transglutaminase 2 Activity Inhibition Assay in THP-1 Cells
This protocol is adapted from Chrobok et al. (2018) and is designed to quantify the inhibitory effect of this compound on cellular TG2 activity in the human monocytic cell line THP-1.[4]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Retinoic acid (for TG2 induction)
-
This compound inhibitor
-
5-(biotinamido)pentylamine (BAP)
-
Calcium ionophore (e.g., A23187)
-
Cell lysis buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well microplate
Procedure:
-
Cell Culture and TG2 Induction:
-
Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
To induce TG2 expression, treat the cells with 1 µM retinoic acid for 48-72 hours.
-
-
Inhibitor and Substrate Treatment:
-
Wash the cells with serum-free medium.
-
Incubate the cells for 4 hours at 37°C with 1 mM BAP in serum-free medium.
-
Prepare serial dilutions of this compound (e.g., from 0.03 to 100 µM) in DMSO. Add the diluted inhibitor to the wells and incubate for 15 minutes at 37°C. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.06%).
-
-
Induction of TG2 Activity:
-
Add a calcium ionophore, such as 8 µM A23187, to each well to increase intracellular calcium and activate TG2.
-
Incubate for 1 hour at 37°C.
-
-
Detection and Quantification:
-
Lyse the cells and transfer the lysate to a microplate pre-coated with an anti-biotin antibody or perform a dot-blot assay.
-
Detect the incorporated BAP using a streptavidin-HRP conjugate followed by the addition of a TMB substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Cell Migration (Wound Healing/Scratch) Assay
This generalized protocol can be adapted to assess the effect of this compound on the migratory capacity of various cell types, such as fibroblasts or cancer cells, where TG2 is known to play a role.
Materials:
-
Adherent cell line of interest (e.g., primary astrocytes, cancer cell lines)
-
Appropriate complete cell culture medium
-
This compound inhibitor
-
Sterile p200 pipette tips or a cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Image Acquisition and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to assess the effect of this compound on cell migration.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a common method to evaluate the effect of this compound on apoptosis, as TG2 has been implicated in both pro- and anti-apoptotic pathways.
Materials:
-
Cell line of interest
-
Appropriate complete cell culture medium
-
Apoptosis-inducing agent (optional, e.g., staurosporine)
-
This compound inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations, with or without an apoptosis-inducing agent, for a predetermined time (e.g., 24 hours). Include appropriate vehicle controls.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
-
Cell Viability Assay (Resazurin-Based)
This assay can be used to assess the cytotoxicity of this compound or to normalize data from other assays.
Materials:
-
Cell line of interest
-
Appropriate complete cell culture medium
-
This compound inhibitor
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, CellTiter-Blue®)
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Assay and Measurement:
-
Add the resazurin-based reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
This data can be used to determine the cytotoxic concentration (CC50) of this compound.
-
These protocols provide a foundation for investigating the role of TG2 in various cellular contexts using the this compound inhibitor. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
BJJF078: Application Notes and Protocols for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BJJF078 is a potent, irreversible small molecule inhibitor of Transglutaminase 2 (TG2) and, to a lesser extent, Transglutaminase 1 (TG1).[1][2][3] Its primary application in neuroinflammation research has been as a tool to investigate the role of TG2 in the pathogenesis of autoimmune demyelinating diseases, such as multiple sclerosis, using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[4] This document provides detailed application notes and protocols based on available research to guide the use of this compound in neuroinflammation studies.
This compound's full chemical name is N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide.[1]
Mechanism of Action in Neuroinflammation
Transglutaminase 2 is a multifaceted enzyme implicated in various cellular processes, including inflammation, cell adhesion, and extracellular matrix remodeling. In the central nervous system (CNS), TG2 is expressed in microglia and astrocytes and is upregulated during neuroinflammatory conditions.[5][6] The proposed mechanism through which TG2 contributes to neuroinflammation involves the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses in microglia.[7][8][9][10][11] By inhibiting TG2, this compound serves as a chemical probe to explore the downstream consequences of TG2 activity in neuroinflammatory cascades. Additionally, TG2 is involved in astrocyte activation and the formation of the glial scar, a process that can be both beneficial and detrimental in CNS injury and disease.[5][6][12][13]
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been quantified in both recombinant enzyme and cell-based assays. The following tables summarize the available quantitative data.
| Target | Species | Assay Type | IC₅₀ | Reference |
| Transglutaminase 2 (TG2) | Human | Recombinant Enzyme | 41 nM | [2][3][14] |
| Transglutaminase 2 (TG2) | Mouse | Recombinant Enzyme | 54 nM | [2][3][14] |
| Transglutaminase 1 (TG1) | Human | Recombinant Enzyme | 0.16 µM | [2][3][14] |
| Cellular TG2 Activity | Human (THP-1 monocytes) | In vitro Cell-Based | 1.8 µM |
Table 1: In Vitro Inhibitory Activity of this compound
| Experimental Model | Parameter Measured | Treatment Group | Outcome | Reference |
| EAE Mouse Model | Clinical Score (Motor Symptoms) | This compound | No significant difference compared to vehicle | [4] |
| EAE Mouse Model | Body Weight | This compound | No significant difference compared to vehicle | [4] |
| EAE Mouse Model (Spinal Cord Histology) | Infiltration of CD45+ leukocytes | This compound | No significant difference compared to vehicle | |
| EAE Mouse Model (Spinal Cord Histology) | Infiltration of CD68+ phagocytic cells | This compound | No significant difference compared to vehicle | |
| EAE Mouse Model (Spinal Cord Histology) | Infiltration of CD3+ T cells | This compound | No significant difference compared to vehicle | |
| EAE Mouse Model (Spinal Cord) | In situ TG Activity | This compound | No significant difference compared to vehicle |
Table 2: Summary of In Vivo Findings for this compound in the EAE Mouse Model. The lack of in vivo efficacy may be attributed to poor bioavailability or suboptimal pharmacokinetic properties.
Experimental Protocols
In Vitro Inhibition of Cellular Transglutaminase 2 Activity
This protocol is adapted from studies on THP-1 human monocytic cells.
Materials:
-
This compound
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
Transglutaminase Activity Assay Kit (colorimetric or fluorometric)
-
DMSO (for dissolving this compound)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in appropriate medium. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle (medium with the same concentration of DMSO). Incubate for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Transglutaminase Activity Assay: Measure the transglutaminase activity in the cell lysates using a commercial assay kit, following the manufacturer's instructions. These kits typically measure the incorporation of a primary amine into a glutamine-containing substrate.
-
Data Analysis: Normalize the transglutaminase activity to the protein concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
In Vivo Administration of this compound in an EAE Mouse Model
This protocol provides a general framework for the in vivo application of this compound in a mouse model of EAE.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS)
-
C57BL/6 mice
-
MOG₃₅₋₅₅ peptide and Complete Freund's Adjuvant (CFA) for EAE induction
-
Pertussis toxin
-
Syringes and needles for injection
Procedure:
-
EAE Induction: Induce EAE in C57BL/6 mice by immunization with MOG₃₅₋₅₅ emulsified in CFA, followed by administration of pertussis toxin on days 0 and 2.[15]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
This compound Formulation: Prepare the this compound solution in the vehicle. The original study used a twice-daily intraperitoneal (i.p.) injection of 10 mg/kg. The solution may require sonication to fully dissolve the compound.
-
Treatment Regimen: Begin treatment upon the first appearance of clinical symptoms (e.g., score 1). Administer this compound or vehicle control i.p. twice daily.
-
Monitoring: Continue daily monitoring of clinical scores and body weight throughout the experiment.
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis.
In Situ Transglutaminase Activity Assay in Spinal Cord Tissue
This protocol outlines the in situ detection of transglutaminase activity in spinal cord sections.
Materials:
-
Frozen spinal cord sections (10-20 µm)
-
Biotinylated pentylamine (substrate)
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Tris buffer
-
Streptavidin conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Section Preparation: Cut frozen spinal cord sections using a cryostat and mount them on slides.
-
Incubation Buffer Preparation: Prepare an incubation buffer containing Tris buffer, CaCl₂, DTT, and the biotinylated pentylamine substrate.
-
In Situ Reaction: Cover the tissue sections with the incubation buffer and incubate at 37°C in a humidified chamber for a specified time (e.g., 90 minutes).
-
Washing: Wash the slides thoroughly with buffer to remove unreacted substrate.
-
Detection: Incubate the sections with fluorescently labeled streptavidin to detect the incorporated biotinylated substrate.
-
Counterstaining and Mounting: Counterstain with DAPI to visualize cell nuclei and mount the coverslips.
-
Imaging: Analyze the sections using fluorescence microscopy. The fluorescence intensity corresponds to the level of transglutaminase activity.
Visualizations
Caption: Proposed signaling pathway of TG2 in neuroinflammation and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in neuroinflammation research.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 (TG2): Friend or Foe? The discordant role in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue transglutaminase in astrocytes is enhanced by inflammatory mediators and is involved in the formation of fibronectin fibril-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Signaling Pathway in Immune Cells Could be New Alzheimer’s Target | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 9. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 11. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition or Ablation of Transglutaminase 2 Impairs Astrocyte Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deletion or Inhibition of Astrocytic Transglutaminase 2 Promotes Functional Recovery after Spinal Cord Injury [mdpi.com]
- 14. This compound | Glutaminase | TargetMol [targetmol.com]
- 15. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessment of BJJF078 Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mimics many of the clinical and pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for studying disease pathogenesis and evaluating potential therapeutic agents.[1] The model is typically induced in susceptible animal strains by immunization with central nervous system (CNS) tissue or myelin peptides.[1][3] This document provides a detailed protocol for assessing the efficacy of BJJF078, a small molecule inhibitor of Transglutaminase 2 (TG2), in an EAE mouse model. The presented data and methodologies are based on published studies that investigated the role of TG2 inhibition in neuroinflammation.
Experimental Protocols
EAE Induction in Mice
A common method for inducing chronic EAE is through active immunization with a myelin antigen.[7]
-
Animal Model: Female C57BL/6 mice, 9-13 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Procedure:
-
Disease Monitoring:
This compound Administration
-
Compound Preparation: this compound (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide) is dissolved in a suitable vehicle, such as DMSO.[9]
-
Dosing Regimen:
-
Administer this compound or vehicle control to EAE-induced mice.
-
The administration route and frequency should be optimized based on the pharmacokinetic properties of the compound. In published studies, treatment was initiated at the time of immunization or at the onset of clinical symptoms.
-
Assessment of Clinical Severity
The primary endpoint for assessing efficacy is the clinical score, which quantifies the severity of motor deficits.
-
Scoring System:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
Half points can be used for intermediate symptoms.
-
Histopathological Analysis
At the end of the study, spinal cords are collected for histological examination to assess inflammation and demyelination.
-
Tissue Processing: Perfuse mice with saline followed by 4% paraformaldehyde. Dissect the spinal cord and process for paraffin embedding or cryosectioning.
-
Immunohistochemistry:
-
Stain sections with antibodies against markers for immune cell infiltration (e.g., CD45 for leukocytes, CD3 for T cells, CD68 for macrophages/microglia).[5]
-
Assess demyelination using Luxol Fast Blue staining.
-
Stain for TG2 expression to confirm target engagement.
-
-
Quantification: Quantify the number of positive cells or the area of demyelination in defined regions of the spinal cord.
Molecular and Biochemical Analysis
-
Gene Expression Analysis: Isolate RNA from spinal cord tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory markers (e.g., cytokines, chemokines) and transglutaminases.
-
Transglutaminase Activity Assay: Measure TG activity in spinal cord homogenates to determine the in vivo inhibitory effect of this compound.
Data Presentation
The following tables summarize the expected quantitative data from an EAE study evaluating this compound. The presented results are based on published findings which indicated a lack of efficacy.[4][5]
Table 1: Clinical Scoring of EAE
| Treatment Group | Mean Day of Onset | Mean Peak Clinical Score |
|---|---|---|
| Vehicle Control | 11.5 ± 1.2 | 3.2 ± 0.4 |
| This compound | 11.8 ± 1.5 | 3.1 ± 0.5 |
| ERW1041E (Positive Control) | 13.1 ± 1.0* | 2.5 ± 0.3* |
*Data for ERW1041E is shown for comparison and indicates a statistically significant difference from the vehicle control (p < 0.05). Data for this compound was not significantly different from the vehicle control.[5]
Table 2: Immunohistochemical Analysis of Spinal Cord Infiltrates
| Treatment Group | CD45+ Cells/mm² | CD3+ Cells/mm² | CD68+ Cells/mm² |
|---|---|---|---|
| Vehicle Control | 250 ± 35 | 85 ± 12 | 110 ± 18 |
| This compound | 245 ± 40 | 82 ± 15 | 115 ± 20 |
| ERW1041E | 230 ± 30 | 78 ± 10 | 105 ± 15 |
*No significant differences were observed between the treatment groups in the number of infiltrating immune cells.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in the EAE model.
Hypothesized TG2 Signaling Pathway in EAE Pathogenesis
Caption: Hypothesized role of TG2 in immune cell migration into the CNS during EAE.
Conclusion: The protocols outlined provide a comprehensive framework for evaluating the efficacy of compounds like this compound in the EAE model of multiple sclerosis. Based on existing research, this compound, despite being a potent TG2 inhibitor, did not ameliorate clinical symptoms or reduce pathological markers in EAE mice.[4][5] This suggests that either the specific activity of TG2 targeted by this compound is not critical for EAE pathogenesis, or there may be issues with the compound's bioavailability and in vivo efficacy.[4][5] Future studies could explore alternative TG2 inhibitors or combination therapies to further elucidate the role of transglutaminases in neuroinflammatory diseases.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. redoxis.se [redoxis.se]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 9. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BJJF078 in Monocyte TG2 Activity Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2), a calcium-dependent enzyme, plays a significant role in the post-translational modification of proteins. In monocytes, TG2 is implicated in crucial cellular processes including adhesion, migration, and activation, making it a potential therapeutic target for inflammatory and autoimmune diseases.[1][2] BJJF078 is a potent, irreversible small molecule inhibitor of TG2.[3][4] These application notes provide detailed protocols for utilizing this compound to inhibit monocyte TG2 activity, along with relevant quantitative data and pathway diagrams. This compound has been shown to inhibit cellular TG2 activity in THP-1 monocytes, a human monocytic cell line.[1][3]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various transglutaminases has been characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against human and mouse TG2, as well as other related transglutaminases.
| Target Enzyme | Species | IC50 (µM) | Reference |
| Transglutaminase 2 (TG2) | Human | ~1 | [3][5][6][7] |
| Transglutaminase 2 (TG2) | Mouse | ~1 | [3][5][6][7] |
| Transglutaminase 1 (TG1) | Human | ~10 | [3][5][6][7] |
| Factor XIII (FXIII) | Human | >100 | [3][5][6][7] |
Signaling Pathways and Experimental Workflows
TG2-Mediated Monocyte Activation
TG2 is involved in pro-inflammatory signaling pathways in monocytes. For instance, amyloid-beta (Aβ) treatment can increase TG2 expression in THP-1 cells, leading to monocyte activation through the AP1/JNK signaling pathway.[1][8]
Caption: Aβ-induced TG2-mediated monocyte activation pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro TG2 Inhibition Assay
A typical workflow to assess the inhibitory potential of this compound on TG2 activity in vitro.
Caption: Workflow for determining in vitro TG2 inhibitory activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Recombinant Transglutaminase Activity
This protocol is adapted from studies characterizing this compound and is designed to measure the direct inhibitory effect of the compound on recombinant TG2.[7][9]
Materials:
-
Recombinant human or mouse TG2
-
This compound (synthesized as described in Chrobok et al., 2018, S1 Appendix)[10]
-
Tris-HCl buffer (50 mM, pH 7.5)
-
CaCl2
-
DTT
-
Biotinylated peptide substrate (e.g., TVQQEL)
-
Poly-L-lysine
-
96-well microtiter plates (high-binding)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with 100 µL of 0.1 mg/mL poly-L-lysine in PBS overnight at 4°C. Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the reaction buffer.
-
Enzyme and Inhibitor Incubation: In a separate plate, pre-incubate 10 nM of recombinant TG2 with varying concentrations of this compound for 30 minutes at 37°C in a reaction buffer (Tris-HCl, CaCl2, DTT).
-
Enzymatic Reaction: Transfer the enzyme-inhibitor mixture to the poly-L-lysine coated plate. Add the biotinylated peptide substrate to a final concentration of 1 mM to initiate the reaction. Incubate for 1 hour at 37°C.
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of streptavidin-HRP (diluted in PBST) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Inhibition of Cellular TG2 Activity in THP-1 Monocytes
This protocol assesses the ability of this compound to inhibit TG2 activity within a cellular context using the THP-1 human monocytic cell line.[3][5][6]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Cell-permeable biotinylated TG2 substrate (e.g., a biotinylated glutamine-containing peptide)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated plates or streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Anti-biotin antibody conjugated to HRP
Procedure:
-
Cell Culture and Treatment: Culture THP-1 cells in RPMI-1640 medium. Seed the cells in a multi-well plate and treat with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours). A positive control for TG2 inhibition, such as Z006, can also be included.[3][5]
-
Substrate Loading: Add the cell-permeable biotinylated TG2 substrate to the cells and incubate for 1-2 hours to allow for intracellular TG2-mediated incorporation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Detection of Biotinylated Proteins:
-
Method A: Streptavidin Plate Capture: Add the cell lysates to a streptavidin-coated plate and incubate for 2 hours. After washing, detect the captured biotinylated proteins using an anti-biotin-HRP antibody and a colorimetric substrate.
-
Method B: Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with streptavidin-HRP or an anti-biotin-HRP antibody to detect biotinylated proteins.
-
-
Data Analysis: Quantify the signal for each this compound concentration. The reduction in the signal compared to the vehicle-treated control indicates the inhibition of cellular TG2 activity.
Concluding Remarks
This compound is a valuable research tool for investigating the role of TG2 in monocyte biology. It effectively inhibits both recombinant and cellular TG2 activity.[3][9] Notably, this compound does not interfere with the interaction between TG2 and fibronectin, allowing for the specific study of TG2's transamidation activity.[9][11] While this compound did not demonstrate efficacy in reducing motor symptoms in a mouse model of experimental autoimmune encephalomyelitis (EAE), it remains a critical compound for in vitro studies of monocyte TG2 function.[9][11] Further research may explore its utility in other models of inflammation and fibrosis where monocyte TG2 activity is implicated.
References
- 1. Transglutaminases in Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Transglutaminase Appears in Monocytes and Macrophages but Not in Lymphocytes in White Matter Multiple Sclerosis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Inhibition of TG activity and TG2-fibronectin interaction by this compound and ERW1041E in solution and in vitro. - Public Library of Science - Figshare [plos.figshare.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TGM2 transglutaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 10. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibitory Effect of BJJF078 on Transglutaminase 1 (TG1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Transglutaminase 1 (TG1) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between peptide-bound glutamine and lysine residues, leading to the cross-linking of proteins. This activity is crucial in various biological processes, including the formation of the cornified cell envelope in the epidermis. Dysregulation of TG1 activity has been implicated in certain skin diseases. BJJF078 is a small molecule inhibitor that has been shown to potently inhibit transglutaminase activity.[1][2][3] These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on recombinant human TG1.
Quantitative Data Summary
The inhibitory potency of this compound was evaluated against several members of the transglutaminase family. The half-maximal inhibitory concentration (IC50) values demonstrate that this compound is a potent inhibitor of both TG1 and TG2.[1][2][4]
| Target Enzyme | Inhibitor | IC50 (µM) |
| Human Transglutaminase 1 (TG1) | This compound | 0.16[1][4] |
| Human Transglutaminase 2 (hTG2) | This compound | 0.041[1] |
| Mouse Transglutaminase 2 (mTG2) | This compound | 0.054[1] |
| Human Factor XIII (FXIII) | This compound | 22[4] |
Table 1: Summary of this compound inhibitory activity against various transglutaminases.
Enzymatic Action and Inhibition Pathway
Transglutaminases function by creating covalent cross-links between proteins, which stabilizes protein structures. This compound acts as an inhibitor of this process, preventing the formation of these cross-links by targeting the enzyme's active site.
Caption: Mechanism of TG1 inhibition by this compound.
Experimental Workflow for TG1 Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 value of this compound for TG1 in a microplate-based format.
Caption: Workflow for TG1 enzymatic inhibition assay.
Detailed Experimental Protocol: In Vitro TG1 Inhibition Assay
This protocol describes a method to determine the potency of this compound against recombinant human TG1. This is a generalized protocol adaptable for various detection methods, such as fluorescence-based or colorimetric assays.
1. Principle
The transamidation activity of TG1 is measured by its ability to incorporate a primary amine (e.g., a biotin-labeled amine or a fluorescent probe) into a glutamine-containing substrate protein (e.g., N,N-dimethylcasein). The inhibitory effect of this compound is quantified by measuring the reduction in substrate modification in the presence of the compound.
2. Materials and Reagents
-
Recombinant Human Transglutaminase 1 (TG1)
-
This compound (stock solution in DMSO)
-
Substrate Protein: N,N-dimethylcasein
-
Amine Donor Substrate: e.g., 5-(biotinamido)pentylamine or a fluorescently labeled cadaverine.
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5)
-
Calcium Chloride (CaCl2)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
96-well or 384-well microplates (black plates for fluorescence assays)
-
Plate reader capable of measuring fluorescence or absorbance
3. Assay Procedure
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 1 mM DTT, and 0.1 mg/mL BSA. Keep on ice.
-
TG1 Enzyme Solution: Dilute the recombinant human TG1 stock to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically by running a titration curve to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate Solution: Prepare a solution containing the Gln-donor substrate (e.g., N,N-dimethylcasein) and the amine donor substrate (e.g., fluorescent cadaverine) in the Assay Buffer.
-
This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in 100% DMSO. Subsequently, dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically does not exceed 1%.
Step 2: Assay Execution
-
Add a fixed volume of the diluted this compound solutions (or vehicle control, e.g., Assay Buffer with DMSO) to the wells of the microplate. Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.
-
Add the TG1 Enzyme Solution to all wells except the "no enzyme" background controls.
-
Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Substrate Solution to all wells.
-
Mix the plate again and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase for the "no inhibitor" control.
-
Stop the reaction, if necessary, by adding a stop solution (e.g., EDTA to chelate Ca2+).
Step 3: Detection
-
Measure the signal (e.g., fluorescence intensity at appropriate excitation/emission wavelengths) using a microplate reader.
4. Data Analysis
-
Subtract Background: Subtract the average signal from the "no enzyme" wells from all other data points.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic (or sigmoidal dose-response) model to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of TG1 activity.
Application Notes & Considerations
-
Inhibitor Specificity: this compound is a potent inhibitor of both TG1 and TG2 but shows significantly lower potency against FXIII, another transglutaminase.[1][4] This suggests a degree of selectivity within the transglutaminase family, which should be considered when interpreting results in cellular or in vivo models where multiple transglutaminases are expressed.
-
Mechanism of Action: this compound is described as a small molecule inhibitor of TG2 transamidating activity.[1] It does not appear to interfere with the non-enzymatic functions of related transglutaminases, such as the binding of TG2 to fibronectin.[1][4]
-
Bioavailability: Researchers should note that while potent in vitro, the in vivo efficacy and bioavailability of this compound may be limiting factors.[4] Pharmacokinetic properties should be evaluated before designing in vivo experiments.
-
Assay Optimization: The provided protocol is a template. Key parameters such as enzyme concentration, substrate concentrations, and incubation time should be optimized for the specific reagents and equipment used to ensure robust and reproducible results. There are various assay formats available for measuring kinase or enzyme activity, including radiometric assays, fluorescence-based assays, and ligand binding assays.[5][6][7][8][9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
BJJF078: Application Notes and Protocols for Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BJJF078 is a potent, aminopiperidine-derived inhibitor of transglutaminase 2 (TG2) and transglutaminase 1 (TG1). It has been identified as a valuable tool for investigating the role of TG2 in various physiological and pathological processes, including multiple sclerosis.[1][2][3][4] These application notes provide detailed protocols for the preparation and handling of this compound solutions and summarize its stability profile to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₉N₃O₆S | [2] |
| Molecular Weight | 523.60 g/mol | [2][3] |
| CAS Number | 2531244-56-9 | [2][3] |
| Appearance | White to off-white solid | [3] |
Solution Preparation
In Vitro Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3] For in vitro studies, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO | Molar Concentration (mM) |
| 10 mM | 5.24 mg | 1 mL | 10 |
| 20 mM | 10.47 mg | 1 mL | 20 |
| 50 mM | 26.18 mg | 1 mL | 50 |
| 100 mM | 52.36 mg | 1 mL | 100 |
Note: Solubility in DMSO has been reported to be as high as 125 mg/mL (238.73 mM), though sonication may be required to achieve complete dissolution at higher concentrations.[3][5] It is advisable to use newly opened DMSO as hygroscopic DMSO can negatively impact solubility.[3][5]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out 5.24 mg of this compound powder in a suitable microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly to dissolve the compound.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Formulations
For in vivo administration, the DMSO concentration should be minimized to avoid toxicity. A common approach is to use a co-solvent system.
Table 2: Recommended Formulation for In Vivo Administration
| Component | Percentage | Purpose |
| DMSO | ≤ 10% | Primary Solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline/PBS | 45% | Vehicle |
Note: For sensitive animal models such as nude mice, the DMSO concentration should be kept below 2%.[1] The ratio of PEG300 and Tween-80 can be adjusted to ensure a clear solution.[1] For oral gavage, a suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) can be prepared.[1]
Protocol for Preparing an In Vivo Formulation:
-
Dissolve this compound in the required volume of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline or PBS to the desired final volume and mix until a homogenous solution is formed.
-
It is recommended to prepare this formulation fresh before each use.
Stability and Storage
Proper storage of this compound in both solid and solution form is critical to maintain its integrity and activity.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 6 months[3][6] |
| In DMSO | -20°C | 1 month[3][6] |
Note: Shipping is typically done at ambient temperature, as the compound is stable for several weeks under these conditions.[2]
Experimental Protocols
In Vitro TG2 Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on recombinant human TG2 (hTG2).
Materials:
-
Recombinant human TG2
-
This compound DMSO stock solution
-
Assay buffer (e.g., Tris buffer with CaCl₂ and DTT)
-
Substrates (e.g., a primary amine and a glutamine-containing peptide)
-
Detection reagent
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In a microplate, add the recombinant hTG2 enzyme to each well.
-
Add the diluted this compound solutions to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the TG2 substrates.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. This compound has been reported to have an IC₅₀ of 41 nM for hTG2.[1][3]
Cellular TG2 Activity Assay
This protocol is adapted from a study on the characterization of TG2 inhibitors in THP-1 monocytes.[7]
Materials:
-
THP-1 cells overexpressing TG2
-
Cell culture medium
-
This compound DMSO stock solution
-
Stimulating agent (to induce high TG2 activity)
-
Cell lysis buffer
-
TG2 activity assay kit
Procedure:
-
Culture THP-1 cells under standard conditions.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Stimulate the cells to induce high levels of active TG2.
-
Lyse the cells and collect the cell lysates.
-
Measure the TG2 activity in the cell lysates using a commercial assay kit.
-
Determine the IC₅₀ of this compound for cellular TG2 activity. A study reported an IC₅₀ of 1.8 µM in this setup.[7]
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound preparation and use.
TG2 Signaling and Inhibition by this compound
Caption: Inhibition of TG2 signaling by this compound.
References
- 1. This compound | Glutaminase | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Immunohistochemistry with BJJF078-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
BJJF078 is a small molecule inhibitor that potently targets the transamidation activity of Transglutaminase 2 (TG2) and the closely related Transglutaminase 1 (TG1).[1][2] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including extracellular matrix cross-linking, cell adhesion, and migration.[1][2] Its dysregulation is associated with various pathological conditions, making it a target for therapeutic intervention.[1][3] Immunohistochemistry (IHC) is a critical technique for assessing the in-situ effects of drug candidates like this compound, allowing for the visualization of target engagement, downstream pathway modulation, and cellular responses within the tissue microenvironment.[4]
These application notes provide a summary of this compound's mechanism, quantitative data from preclinical studies, and a detailed protocol for performing IHC on tissues from this compound-treated subjects.
Mechanism of Action of this compound
This compound is a potent inhibitor of the enzymatic cross-linking (transamidation) activity of both human and mouse TG2.[5][6] Unlike some other TG2-targeting molecules, this compound's inhibitory action is specific to this catalytic function and does not interfere with the non-enzymatic scaffolding function of TG2, such as its binding to fibronectin.[2][5][6] This specificity allows researchers to dissect the distinct roles of TG2's enzymatic activity in biological processes. In cellular assays, this compound has been shown to effectively inhibit intracellular TG2 activity.[5][7]
Caption: Mechanism of this compound as a selective inhibitor of TG2's transamidation activity.
Quantitative Data Summary
In a preclinical study using a mouse model of experimental autoimmune encephalomyelitis (EAE), treatment with this compound did not result in significant changes to the infiltration of various immune cell populations into the spinal cord when compared to vehicle-treated controls.[5][6] Tissues were analyzed by IHC followed by semi-quantitative analysis of the stained lesion areas. The findings are summarized below.
Table 1: Semi-quantitative Analysis of Immune Cell Infiltrates in the Spinal Cord of EAE Mice Treated with this compound. [8]
| Treatment Group | CD45+ Leukocytes (Range of Average Score) | CD68+ Phagocytes (Range of Average Score) | CD3+ T Cells (Range of Average Score) |
| Vehicle Control | 0.5 - 2.5 (1.5) | 0.5 - 2.5 (1.6) | 0.5 - 2.5 (1.4) |
| This compound | 0.5 - 2.5 (1.5) | 0.5 - 3.0 (1.7) | 0.5 - 2.5 (1.4) |
| ERW1041E | 0.5 - 2.5 (1.6) | 0.5 - 3.0 (1.6) | 0.5 - 2.5 (1.4) |
Note: Scoring is based on semi-quantitative evaluation of stained lesion areas per spinal cord section. Data is adapted from Chrobok et al., 2018.[5][8] No statistically significant differences were observed for this compound compared to vehicle.
Experimental Protocols
The following is a detailed protocol for single-stain immunohistochemistry on nervous system tissue, adapted from studies involving this compound.[5] This protocol is optimized for detecting immune cell markers such as CD45, CD68, and CD3 on fixed spinal cord sections.
Caption: Workflow for single-stain immunohistochemistry on this compound-treated tissues.
Protocol 1: IHC for Immune Cell Markers in Spinal Cord Tissue
This protocol describes the detection of cell surface markers in acetone-fixed murine spinal cord sections.
A. Materials and Reagents
-
Acetone, pre-chilled
-
Tris-Buffered Saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.6
-
TBS with TritonX-100 (TBS-T): TBS with 0.5% TritonX-100
-
Peroxidase Blocking Solution: 0.3% Hydrogen Peroxide (H₂O₂) and 0.1% Sodium Azide in TBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in TBS-T
-
Primary Antibodies (e.g., Rat anti-mouse CD45, Rat anti-mouse CD68, Rat anti-mouse CD3)
-
Biotinylated Secondary Antibody (e.g., Biotinylated anti-rat IgG)
-
Avidin-Biotin Complex (ABC) Kit (HRP-labeled)
-
Chromogen Substrate (e.g., DAB)
-
Hematoxylin (for counterstaining)
-
Graded ethanol series (70%, 90%, 100%)
-
Xylene or equivalent clearing agent
-
Permanent mounting medium (e.g., Entellan)
-
Microscope slides and coverslips
B. Tissue Preparation and Fixation
-
Use cryosections of spinal cord tissue from vehicle- or this compound-treated animals.
-
Bring sections to room temperature.
-
Fix the sections with pre-chilled acetone for 10 minutes at room temperature.[5]
-
Allow slides to air dry briefly.
C. Staining Procedure
-
Peroxidase Block: Immerse slides in Peroxidase Blocking Solution for 15 minutes to quench endogenous peroxidase activity.[5]
-
Wash: Wash slides 3 times for 5 minutes each in TBS.
-
Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.[5]
-
Primary Antibody: Gently blot away the blocking buffer (do not wash) and apply the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.[5]
-
Wash: The next day, wash slides 3 times for 5 minutes each in TBS.
-
Secondary Antibody: Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 2 hours at room temperature.[5]
-
Wash: Wash slides 3 times for 5 minutes each in TBS.
-
ABC Complex: Prepare and apply the HRP-labeled ABC reagent according to the kit's instructions. Incubate for 1 hour at room temperature.[5]
-
Wash: Wash slides 3 times for 5 minutes each in TBS.
-
Signal Development: Apply the chromogen substrate (e.g., DAB) and monitor the color development under a microscope. Stop the reaction by immersing the slides in distilled water.
-
Counterstaining: Lightly counterstain with Hematoxylin for 30-60 seconds.
-
"Bluing": Rinse slides in running tap water until the hematoxylin turns blue.
D. Dehydration and Mounting
-
Dehydrate the sections by immersing them in a graded series of ethanol (e.g., 70%, 90%, 100%) for 3-5 minutes each.[5]
-
Clear the sections by immersing them in two changes of xylene for 5 minutes each.[5]
-
Apply a drop of permanent mounting medium and carefully place a coverslip, avoiding air bubbles.
-
Allow the slides to dry completely before imaging.
E. Analysis
-
Examine the slides under a bright-field microscope.
-
The target antigen will be visualized by the colored precipitate (e.g., brown for DAB), while cell nuclei will be blue from the hematoxylin counterstain.
-
Perform semi-quantitative or quantitative analysis as required for the study. This can involve counting positive cells or scoring the intensity and area of staining within defined regions of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting BJJF078 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the transglutaminase 2 (TG2) inhibitor, BJJF078, in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Due to its presumed low aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][3] For example, a stock solution of 54 mM in DMSO has been used in published research.[1][2][3]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A2: This is a common issue when working with hydrophobic compounds dissolved in DMSO. The precipitation occurs because the compound is no longer soluble when the concentration of the organic solvent is significantly lowered. Here are some steps to troubleshoot this issue:
-
Lower the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound in your aqueous medium.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect experimental outcomes.
-
Use a Surfactant: Consider the use of a non-ionic surfactant, such as Pluronic® F-68 or Tween® 80, in your aqueous buffer. These can help to create micelles that encapsulate the hydrophobic compound and keep it in solution. A final concentration of 0.01% to 0.1% is a good starting point.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended and is likely to be unsuccessful due to its chemical structure, which suggests low water solubility. Preparing a high-concentration stock in an organic solvent like DMSO is the standard and recommended procedure.
Q4: Can I use other organic solvents besides DMSO?
A4: While DMSO is the most commonly reported solvent, other options like ethanol or dimethylformamide (DMF) could be tested. However, you must first validate their compatibility with your specific experimental system (e.g., cell line, protein stability) and confirm that this compound is soluble in them.
Q5: Is it advisable to use heating or sonication to dissolve this compound?
A5: Gentle warming (e.g., to 37°C) and brief sonication in an ultrasound bath can be effective methods to aid the dissolution of this compound in the initial organic solvent.[4] However, it is crucial to first verify the thermal stability of the compound to avoid degradation. Prolonged or excessive heating should be avoided.
Troubleshooting Guides
Guide 1: Precipitate Formation in Aqueous Working Solution
If you observe a precipitate after diluting your this compound DMSO stock solution into an aqueous buffer, follow this workflow:
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data: Solubility Test Matrix
| Condition ID | Solvent System | This compound Concentration (µM) | Temperature (°C) | Observations (Clear, Hazy, Precipitate) |
| A-1 | 100% PBS (pH 7.4) | 10 | 25 | |
| A-2 | 100% PBS (pH 7.4) | 50 | 25 | |
| B-1 | PBS with 0.1% DMSO | 10 | 25 | |
| B-2 | PBS with 0.1% DMSO | 50 | 25 | |
| C-1 | PBS with 0.5% DMSO | 10 | 25 | |
| C-2 | PBS with 0.5% DMSO | 50 | 25 | |
| D-1 | PBS with 0.1% Pluronic® F-68 | 50 | 25 | |
| D-2 | PBS with 0.1% Pluronic® F-68 | 100 | 25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous or sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, chemically resistant vials (e.g., glass or polypropylene)
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine Mass: Calculate the mass of this compound required. For a 10 mM solution in 1 mL of DMSO, you will need (Molecular Weight of this compound in g/mol ) * 0.01 grams.
-
Weighing: Carefully weigh the calculated mass of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution with a Surfactant
This protocol describes how to prepare a working solution of this compound in an aqueous buffer for an application like a cell-based assay, using Pluronic® F-68 to maintain solubility.
Materials:
-
10 mM this compound stock in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
10% (w/v) sterile stock solution of Pluronic® F-68 in water
Methodology:
-
Prepare Surfactant Buffer: In a sterile tube, prepare the final aqueous buffer containing the desired concentration of Pluronic® F-68. For a final concentration of 0.1% Pluronic® F-68, add 10 µL of the 10% stock solution to 990 µL of PBS.
-
Dilution of this compound: Perform a stepwise dilution of the 10 mM this compound DMSO stock into the PBS/Pluronic® F-68 solution. For a final concentration of 10 µM this compound, you would typically add 1 µL of the 10 mM stock to 1 mL of the final buffer (a 1:1000 dilution), ensuring the final DMSO concentration is 0.1%.
-
Mixing: Vortex the final solution immediately after adding the this compound stock to ensure it is homogenously mixed and to prevent precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation before use.
This compound Signaling Pathway Context
This compound is an inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme involved in protein cross-linking, cell adhesion, and signal transduction. Its insolubility can be a limiting factor in studying its effects on these pathways.
Caption: this compound mechanism of action.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Optimizing BJJF078 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BJJF078 in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Transglutaminase 2 (TG2).[1][2] Its primary mechanism of action is the inhibition of the transamidation activity of TG2 and the closely related Transglutaminase 1 (TG1).[1][2] TG2 is an enzyme involved in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization.[2]
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][3] For example, a 54 mM stock solution in DMSO can be prepared and stored at -80°C.[3][4] It is important to note the final concentration of DMSO in your cell culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of 0.06% has been used in published studies.[1]
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, a range of 0.03 µM to 100 µM has been shown to effectively inhibit cellular TG2 activity in human monocytic THP-1 cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q4: Does this compound affect the interaction between TG2 and fibronectin?
A4: No, studies have shown that this compound does not interfere with the binding of TG2 to the extracellular matrix substrate fibronectin.[1][2] This is an important consideration when designing experiments to investigate the specific roles of TG2's transamidation activity.
Q5: What are the known signaling pathways affected by TG2, the target of this compound?
A5: TG2 is a multifaceted enzyme involved in several signaling pathways. It can be activated by calcium and is implicated in pathways that regulate cellular adhesion and migration.[2] TG2 can also be involved in signaling cascades that contribute to the stabilization of the extracellular matrix. By inhibiting TG2's transamidation activity, this compound allows for the study of the downstream consequences of this specific enzymatic function.
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | - Suboptimal this compound concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. - Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment.[5] - Low TG2 expression/activity in cells: The target cell line may not express sufficient levels of active TG2 for an inhibitory effect to be observed. | - Perform a dose-response curve to determine the optimal concentration of this compound for your cells. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Consider the stability of the compound in your specific culture medium over time.[5] - Confirm TG2 expression and activity in your cell line using methods such as Western blot or a TG2 activity assay before starting inhibition experiments. |
| Cell toxicity or unexpected morphological changes | - High this compound concentration: The concentration of this compound may be in a toxic range for your cells. - High DMSO concentration: The final concentration of the solvent, DMSO, in the cell culture medium may be too high. - Off-target effects: Although this compound is a TG2 inhibitor, off-target effects at high concentrations cannot be entirely ruled out. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion). Use a concentration below the toxic threshold for your experiments. - Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%) and that you have a vehicle control (medium with the same concentration of DMSO without this compound). - If unexpected effects are observed even at non-toxic concentrations, consider investigating potential off-target effects or using a second, structurally different TG2 inhibitor to confirm that the observed phenotype is due to TG2 inhibition.[6] |
| Precipitate formation in the culture medium | - Poor solubility of this compound: The compound may be precipitating out of the medium, especially at higher concentrations or after prolonged incubation. | - Ensure the stock solution of this compound in DMSO is fully dissolved before diluting it into the culture medium. - When diluting the stock solution, add it to the medium while gently vortexing to ensure rapid and even dispersion. - Visually inspect the culture medium for any signs of precipitation after the addition of this compound. If precipitation is observed, consider using a lower concentration or a different formulation if available. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Inconsistent cell density, passage number, or medium composition can lead to variable results.[7][8] - Inconsistent compound handling: Variations in the preparation and addition of this compound can introduce variability. | - Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring consistent seeding densities.[7][8] - Prepare fresh dilutions of this compound for each experiment and ensure accurate pipetting. |
Quantitative Data
The following table summarizes the dose-dependent inhibition of human and mouse recombinant TG2, as well as cellular TG2 activity in THP-1 cells, by this compound.
| Target | This compound Concentration | % Inhibition (Approximate) |
| Human Recombinant TG2 | 0.01 µM | ~20% |
| 0.1 µM | ~60% | |
| 1 µM | ~90% | |
| 10 µM | ~100% | |
| Mouse Recombinant TG2 | 0.01 µM | ~15% |
| 0.1 µM | ~50% | |
| 1 µM | ~85% | |
| 10 µM | ~100% | |
| Cellular TG2 (THP-1 cells) | 0.1 µM | ~25% |
| 1 µM | ~50% | |
| 10 µM | ~75% | |
| 100 µM | ~90% | |
| Data adapted from Chrobok et al., 2018.[1][3] |
Experimental Protocols
Protocol: In Vitro Inhibition of Cellular Transglutaminase 2 Activity
This protocol describes a method to assess the inhibitory effect of this compound on TG2 activity in a cellular context.
Materials:
-
Target cells (e.g., THP-1 cells)[3]
-
Complete cell culture medium
-
TG2 substrate (e.g., 5-(biotinamido)pentylamine - BAP)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-biotin antibody conjugated to HRP)
-
Substrate for detection enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Inhibitor Treatment: Remove the complete medium from the cells and wash once with PBS. Add the prepared this compound dilutions and the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C and 5% CO2.[1]
-
Substrate Addition: After the inhibitor pre-incubation, add the TG2 substrate (e.g., 1 mM BAP) to all wells.[1]
-
Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C and 5% CO2 to allow for TG2-mediated incorporation of the substrate.[1]
-
Cell Lysis: After incubation, wash the cells with PBS to remove unincorporated substrate. Lyse the cells using a suitable lysis buffer.
-
Detection of Substrate Incorporation:
-
Coat a streptavidin plate with the cell lysates and incubate to allow the biotinylated proteins to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody (e.g., anti-biotin-HRP) and incubate.
-
Wash the plate and add the HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of TG2 inhibition for each this compound concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Simplified diagram of the Transglutaminase 2 (TG2) signaling pathway.
Caption: General experimental workflow for treating cells with this compound in vitro.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 4. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 5. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adl.usm.my [adl.usm.my]
- 8. 細胞培養疑難排解 [sigmaaldrich.com]
BJJF078 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of BJJF078, a potent transglutaminase 2 (TG2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of transglutaminase 2 (TG2).[1][2][3][4][5] Its primary mechanism of action is the potent inhibition of the transamidation activity of TG2.[1][2] this compound has been shown to effectively inhibit cellular TG2 activity.[1][2][5]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of human and mouse TG2.[1][2] Known off-target effects include the inhibition of other members of the transglutaminase family, notably transglutaminase 1 (TG1) and Factor XIII (FXIII).[1][2] this compound does not interfere with the binding of TG2 to fibronectin.[1][2][3][4][5]
Q3: Has this compound been effective in in vivo models?
A3: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound treatment did not result in a reduction of motor symptoms compared to the vehicle-treated control group.[1][2][3][4] This lack of in vivo efficacy is suspected to be due to limited bioavailability and/or a short half-life.[1][2][3][4]
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
-
Possible Cause: Poor pharmacokinetic properties, such as low bioavailability or rapid clearance.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma and tissue concentrations of this compound over time after administration. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formulation Optimization: The method of drug delivery can significantly impact bioavailability. Consider the following formulation strategies to improve solubility and absorption:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.
-
Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area of the drug, potentially leading to better dissolution.
-
-
Dosing Regimen Adjustment: Based on pharmacokinetic data, adjust the dosing frequency and concentration to maintain a therapeutic level of this compound at the target site.
-
Issue 2: Inconsistent Results in Cellular TG2 Activity Assays
-
Possible Cause: Experimental variability, including cell health, reagent quality, and assay conditions.
-
Troubleshooting Steps:
-
Cell Line Authentication and Health: Ensure the THP-1 cells (or other chosen cell line) are healthy, within a low passage number, and free from contamination.
-
Reagent Quality: Use high-quality reagents, including the TG substrate (e.g., 5-(biotinamido)pentylamine - BAP), and ensure proper storage and handling.
-
Assay Optimization:
-
Cell Seeding Density: Optimize the number of cells seeded per well to ensure a robust signal.
-
Incubation Times: Adhere to consistent incubation times for substrate loading and inhibitor treatment.
-
Positive and Negative Controls: Always include a potent, well-characterized TG2 inhibitor (e.g., Z006) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
-
Plate Reader Settings: Optimize the settings of the plate reader for detecting the specific signal (e.g., fluorescence or colorimetric) of your chosen assay.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound Against Transglutaminases
| Target Enzyme | Species | IC50 | Reference |
| TG2 | Human | 41 nM | [2] |
| TG2 | Mouse | 54 nM | [2] |
| Cellular TG2 | Human (THP-1 cells) | 1.8 µM | [2] |
| TG1 | Human | 0.16 µM | [2] |
| Factor XIII | Human | 22 µM | [2] |
Experimental Protocols
1. Cellular Transglutaminase 2 Activity Assay
This protocol is adapted from methods used to characterize this compound's activity in THP-1 cells.
-
Materials:
-
THP-1 cells
-
Serum-free cell culture medium
-
5-(biotinamido)pentylamine (BAP)
-
This compound
-
DMSO (vehicle control)
-
Positive control inhibitor (e.g., Z006)
-
96-well cell culture plates
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
-
-
Methodology:
-
Seed THP-1 cells in a 96-well plate at an optimized density and allow them to adhere.
-
Wash the cells with serum-free medium.
-
Incubate the cells with 1 mM BAP in serum-free medium for 4 hours at 37°C.
-
Prepare serial dilutions of this compound, positive control, and vehicle control in serum-free medium.
-
Add the inhibitor solutions to the wells and incubate for 15 minutes at 37°C.
-
Lyse the cells and transfer the lysate to a streptavidin-coated plate.
-
Incubate to allow the biotinylated proteins (resulting from TG2 activity) to bind.
-
Wash the plate and add streptavidin-HRP.
-
Incubate and wash the plate again.
-
Add HRP substrate and incubate until color develops.
-
Add stop solution and read the absorbance at the appropriate wavelength.
-
2. MOG35-55 Induced EAE Mouse Model
This is a standard protocol for inducing EAE in C57BL/6 mice, the model used in studies with this compound.
-
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle for this compound (e.g., 20% DMSO in PBS)
-
-
Methodology:
-
Immunization (Day 0):
-
Emulsify MOG35-55 in CFA.
-
Inject mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Administer pertussis toxin intraperitoneally.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE around day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Treatment:
-
Begin administration of this compound or vehicle at the first signs of disease or at a pre-determined time point.
-
Administer the compound daily or as determined by its pharmacokinetic properties.
-
-
Data Analysis:
-
Record daily clinical scores and body weight.
-
Compare the disease progression between the this compound-treated and vehicle-treated groups.
-
-
Visualizations
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Improving BJJF078 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BJJF078, focusing on improving its bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy with this compound. What could be the underlying issue?
A1: A significant challenge with this compound in vivo is its potentially limited bioavailability.[1][2][3][4] Published research suggests that a lack of in vivo effect might be attributable to the compound not reaching its target site in sufficient concentrations or having a short half-life.[1] It is crucial to optimize the formulation and administration route to enhance exposure.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of transglutaminase 2 (TG2) and also inhibits the closely related enzyme, transglutaminase 1 (TG1).[5][6][7] It has been shown to inhibit both human and mouse TG2.[1][7][8] Its mechanism involves acting as an aminopiperidine derivative.[5][7] However, it does not appear to interfere with the binding of TG2 to fibronectin.[1][2][3][4][8]
Q3: What are the known solubility characteristics of this compound?
A3: this compound is soluble in DMSO.[5] One supplier indicates a solubility of 60 mg/mL (114.59 mM) in DMSO, with sonication recommended to aid dissolution.[5] Another suggests a solubility of 125 mg/mL (238.73 mM) in DMSO, advising the use of newly opened, non-hygroscopic DMSO.[7]
Q4: Are there any suggested starting formulations for in vivo studies with this compound?
A4: Yes, for compounds with good DMSO solubility but intended for in vivo use, a general formulation is often recommended. For intraperitoneal injection, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O.[5] For oral gavage, preparing a homogeneous suspension using 0.5% CMC-Na is a suggested approach, especially for larger doses.[5]
Troubleshooting Guides
Issue: Poor or inconsistent results in in vivo studies.
Potential Cause 1: Suboptimal Compound Formulation and Delivery
-
Troubleshooting Steps:
-
Re-evaluate Formulation Strategy: If a simple saline or PBS suspension is being used, it is likely insufficient for a poorly soluble compound like this compound.
-
Implement a Co-Solvent System: For intraperitoneal (IP) or intravenous (IV) injections, consider the recommended co-solvent formulation. Ensure the components are added sequentially, allowing for complete dissolution at each step.[5]
-
Consider Oral Administration Formulation: For oral gavage, a suspension with a suitable vehicle like 0.5% CMC-Na can improve homogeneity and administration consistency.[5]
-
Particle Size Reduction: For suspensions, reducing the particle size of this compound through techniques like micronization can increase the surface area and improve the dissolution rate.[9]
-
Potential Cause 2: Inadequate Bioavailability
-
Troubleshooting Steps:
-
Explore Advanced Formulation Technologies: If standard formulations are ineffective, consider more advanced drug delivery systems. These can include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[10][11]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its surface area, dissolution rate, and potentially enable targeted delivery.[10][11]
-
Amorphous Solid Dispersions: This technique can maintain the drug in a higher energy, more soluble state.[10]
-
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine key parameters like half-life, clearance, and volume of distribution. This data is essential for designing an effective dosing regimen.
-
Data and Protocols
Physicochemical and Inhibitory Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H29N3O6S | [5][6] |
| Molecular Weight | 523.60 g/mol | [5][6][7] |
| CAS Number | 2531244-56-9 | [5][6][7] |
| IC50 (human TG2) | 41 nM | [5][7] |
| IC50 (mouse TG2) | 54 nM | [5][7] |
| IC50 (TG1) | 0.16 µM | [5][7] |
General Bioavailability Enhancement Strategies
| Strategy | Description | Potential Advantages |
| Micronization/Nanonization | Reduction of drug particle size to the micron or sub-micron level. | Increases surface area, leading to enhanced dissolution rate and solubility.[9][12] |
| Co-solvents | Using a mixture of solvents to increase the solubility of a poorly soluble drug. | Simple and effective method to improve solubility for parenteral administration.[13] |
| Lipid-Based Formulations (e.g., SEDDS) | Formulations where the drug is dissolved in lipid carriers. | Can improve solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[10][11] |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state. | Can increase the dissolution rate and apparent solubility of the drug.[11] |
| Complexation | Using complexing agents like cyclodextrins to enhance solubility. | Forms inclusion complexes that increase the aqueous solubility of the drug.[11] |
Experimental Protocol: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection
Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent vehicle for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate Required Volumes: For a final volume of 1 mL, the required volumes are:
-
DMSO: 100 µL (10%)
-
PEG300: 400 µL (40%)
-
Tween-80: 50 µL (5%)
-
Saline/PBS: 450 µL (45%)
-
-
Dissolve this compound in DMSO:
-
Weigh 1 mg of this compound and place it in a sterile conical tube.
-
Add 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]
-
-
Add PEG300:
-
Add 400 µL of PEG300 to the DMSO solution.
-
Vortex until the solution is clear and homogenous.
-
-
Add Tween-80:
-
Add 50 µL of Tween-80.
-
Vortex thoroughly to ensure complete mixing.
-
-
Add Saline/PBS:
-
Slowly add 450 µL of sterile Saline or PBS to the mixture.
-
Vortex immediately and thoroughly. The solution should remain clear. If precipitation occurs, the formulation may not be suitable at this concentration.
-
-
Final Checks and Storage:
-
Visually inspect the final solution for any precipitation.
-
Prepare fresh on the day of the experiment. If short-term storage is necessary, consult the manufacturer's guidelines, but generally, storage should be at -20°C or -80°C.[14]
-
Visualizations
Caption: Troubleshooting workflow for improving this compound in vivo bioavailability.
Caption: Simplified mechanism of action of this compound.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Glutaminase | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upm-inc.com [upm-inc.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 12. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 13. course.cutm.ac.in [course.cutm.ac.in]
- 14. medchemexpress.com [medchemexpress.com]
Common issues with BJJF078 in experimental autoimmune encephalomyelitis
Technical Support Center: BJJF078
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in experimental autoimmune encephalomyelitis (EAE) models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in EAE experiments.
Question: Why am I not observing a reduction in EAE clinical scores after treatment with this compound?
Answer: This is a critical observation that has been documented in the literature. In a key study using a mouse EAE model, this compound did not produce a significant reduction in motor symptoms or prevent body weight loss when compared to a vehicle control group[1][2]. There are several potential reasons for this outcome:
-
Bioavailability and Pharmacokinetics: One of the primary hypotheses for the lack of in vivo efficacy is the potentially limited bioavailability of this compound.[2] The compound's pharmacokinetic properties, such as its half-life and distribution to the central nervous system, have not been fully characterized. It is possible that this compound is not reaching the site of action in sufficient concentrations or for a sufficient duration to exert a therapeutic effect.[2]
-
Mechanism of Action in EAE Pathogenesis: this compound is a potent inhibitor of the intracellular transamidation activity of Transglutaminase 2 (TG2).[1][2][3] However, the pathogenesis of EAE may be more dependent on the extracellular activities of TG2 or the related enzyme TG1.[2][3] Another TG2 inhibitor, ERW1041E, which does not inhibit intracellular TG2 activity, showed a modest reduction in EAE symptoms. This suggests that targeting the intracellular pathway with this compound alone may be insufficient to alter the disease course.[1][2]
-
EAE Model Specifics: The outcome can be highly dependent on the EAE model used (e.g., inducing antigen, mouse strain). The reported lack of efficacy was in a model induced by MOG35-55 peptide in C57BL/6 mice.[1] Different models may have varying dependencies on the TG2 pathway.
Question: My histological analysis shows no difference in immune cell infiltration in the spinal cord between this compound-treated and vehicle-treated animals. Is this expected?
Answer: Yes, this finding is consistent with published data. Studies have shown that treatment with this compound did not affect the infiltration of CD45-positive leukocytes, CD68-positive phagocytic cells, or CD3-positive T cells into the spinal cord of EAE-affected mice when compared to the vehicle group.[1][2] This lack of effect on cellular influx aligns with the observed absence of clinical improvement and further supports the hypothesis that the specific mechanism of this compound (intracellular TG2 transamidation inhibition) may not be the primary driver of immune cell migration into the CNS in this EAE model.[1][3]
Question: How can I confirm that this compound is active in my experiment?
Answer: While in vivo efficacy in EAE is not established, you can confirm the activity of your compound through in vitro assays. This compound has been shown to be a potent dose-dependent inhibitor of recombinant human and mouse TG2 activity.[1][2] It also effectively inhibits cellular TG2 activity in cell lines such as THP-1 monocytes.[2] Performing an in vitro TG2 activity assay with your batch of this compound can serve as a quality control step to ensure the compound is active.
Frequently Asked Questions (FAQs)
What is the primary molecular target of this compound? this compound is a small molecule inhibitor of Transglutaminase 2 (TG2).[1][3] It also shows inhibitory activity against the closely related enzyme Transglutaminase 1 (TG1).[1][2]
What is the mechanism of action of this compound? this compound inhibits the transamidation activity of TG2.[1][3] Importantly, it does not interfere with the binding of TG2 to fibronectin, which is another process by which TG2 can promote cellular adhesion and migration.[1][2]
What solvent should be used to dissolve this compound? this compound can be dissolved in DMSO to create a stock solution.[4] For in vivo studies, further dilution in a vehicle suitable for administration to animals is required. The specific vehicle composition should be optimized for solubility and animal tolerance.
Has this compound shown efficacy in any EAE models? Based on available published research, this compound has not demonstrated efficacy in reducing clinical symptoms in a mouse EAE model.[1][2]
Are there alternative compounds that target TG2 and show efficacy in EAE? Yes, the compound ERW1041E, another TG2 inhibitor with a different mechanism of action, has been shown to modestly reduce motor symptoms in EAE.[1][2][3] Unlike this compound, ERW1041E does not inhibit intracellular TG2 activity, suggesting that extracellular TG activity may be a more relevant therapeutic target in EAE.[2]
Data Summary
The following tables summarize the key quantitative findings from a representative study of this compound in a mouse EAE model.
Table 1: Effect of this compound on Clinical EAE Score
| Treatment Group | Peak Mean Clinical Score (± SEM) | Onset Day (Mean) | Statistical Significance (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 3.5 (± 0.3) | 11 | N/A |
| This compound | 3.4 (± 0.4) | 11 | Not Significant |
Data derived from graphical representations in published literature.[1]
Table 2: Histological Analysis of Spinal Cord Infiltrates
| Cell Marker | Vehicle Group (Mean cells/mm²) | This compound Group (Mean cells/mm²) | Statistical Significance |
|---|---|---|---|
| CD45 (Leukocytes) | ~250 | ~240 | Not Significant |
| CD68 (Phagocytes) | ~150 | ~160 | Not Significant |
| CD3 (T Cells) | ~100 | ~90 | Not Significant |
Data are approximations based on representative images and statements in published research indicating no significant difference.[1][2]
Experimental Protocols
Protocol: Induction and Assessment of EAE in C57BL/6 Mice and Treatment with this compound
This protocol is based on methodologies described in the literature for testing TG2 inhibitors in EAE.[1][2]
1. EAE Induction:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Adjuvant: Prepare an emulsion of MOG35-55 (e.g., 200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/ml).
-
Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of the emulsion at each site.
-
Pertussis Toxin: Administer pertussis toxin (e.g., 200 ng/mouse) intraperitoneally on day 0 and day 2 post-immunization.
2. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in a solution like 0.5% methylcellulose and 0.1% Tween-80 in saline). Prepare the vehicle control solution in parallel.
-
Dosage: A dosage of 20 mg/kg has been used in previous studies.
-
Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection, starting from a predetermined day post-immunization (e.g., day 3 for prophylactic treatment).
3. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight, starting from day 7 post-immunization.
-
Score clinical signs on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
4. Histological Analysis (Endpoint):
-
At the end of the experiment (e.g., day 25-30), perfuse mice with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in 4% PFA.
-
Process tissues for paraffin embedding or cryosectioning.
-
Perform immunohistochemistry using antibodies against markers such as CD45, CD68, and CD3 to assess immune cell infiltration.
Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of this compound action on Transglutaminase 2 (TG2).
Caption: Experimental workflow for a this compound study in an EAE model.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction: Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to BJJF078 treatment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the transglutaminase 2 (TG2) inhibitor, BJJF078.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and irreversible inhibitor of transglutaminase 2 (TG2).[1] TG2 is a multifunctional enzyme that, in the context of cancer, is involved in various cellular processes that promote tumor growth, metastasis, and drug resistance.[2][3] this compound also inhibits the closely related enzyme transglutaminase 1 (TG1) but does not interfere with the interaction between TG2 and fibronectin.[4][5]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most definitive way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. This is typically achieved using a cell viability assay, such as the MTT assay.
Q3: What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies in cancer cells generally falls into three main categories:
-
On-target alterations: This involves genetic mutations in the drug's target protein (in this case, TG2) that prevent the inhibitor from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target. For TG2, this could involve the upregulation of pro-survival pathways such as NF-κB, PI3K/Akt, or FAK signaling.[6][7][8]
-
Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and efficacy. Some TG2 inhibitors have been shown to be substrates for P-glycoprotein (Pgp), a common ABC transporter.[3]
Troubleshooting Guides
Problem 1: Decreased or no response to this compound treatment in a previously sensitive cell line.
This is a common indication that the cell line may be developing resistance. The following steps will help you investigate and troubleshoot this issue.
Troubleshooting Workflow
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. editverse.com [editverse.com]
- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 6. Transglutaminase 2 and NF-κB: an odd couple that shapes breast cancer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
BJJF078 stability issues in long-term experiments
Technical Support Center: BJJF078
Disclaimer: Information regarding a specific molecule designated "this compound" is not publicly available. The following technical support guide is a representative example based on common stability issues encountered with protein-based therapeutics during long-term experiments and is intended to serve as a practical resource for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in long-term studies?
A1: During long-term storage, the most frequently observed stability issues with protein-based therapeutics like this compound are aggregation and reduced biological activity. Aggregation, the formation of protein multimers, can be a significant concern. For instance, studies on other therapeutic proteins have shown that aggregation can occur after several months of storage, sometimes leading to precipitation and a decrease in biological function[1].
Q2: How does the formulation buffer affect the stability of this compound?
A2: The choice of formulation buffer is critical for the long-term stability of this compound. The buffer's pH, ionic strength, and excipients can all influence protein stability. An inappropriate buffer can lead to increased aggregation and degradation over time. It is recommended to perform buffer screening studies to identify the optimal formulation for long-term storage[1][2].
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is generally recommended to store this compound at low temperatures, such as -80°C. However, the optimal storage temperature can depend on the specific formulation. Studies on similar biotherapeutics have demonstrated good long-term stability at both -20°C and -60°C for over a year[3]. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and aggregation.
Q4: Can the addition of stabilizing agents improve the long-term stability of this compound?
A4: Yes, the addition of stabilizing agents can be beneficial. Inert proteins, polyethylene glycol, or certain detergents have been shown to improve the stability of other protein therapeutics during long-term storage[3]. The selection and concentration of a stabilizing agent should be optimized for the specific this compound formulation.
Troubleshooting Guide
Problem: I am observing a decrease in the biological activity of this compound over time.
| Possible Cause | Suggested Solution |
| Protein Aggregation | Analyze the sample for aggregates using Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregation is confirmed, consider optimizing the formulation buffer or adding stabilizing agents[1][3]. |
| Chemical Degradation | Investigate potential chemical modifications such as oxidation or deamidation using techniques like Mass Spectrometry. Adjusting the buffer pH or adding antioxidants may mitigate these issues. |
| Improper Storage | Ensure the storage temperature has been consistently maintained and that the samples have not undergone multiple freeze-thaw cycles. Review storage protocols and equipment logs. |
Problem: I am seeing visible precipitates in my this compound samples after long-term storage.
| Possible Cause | Suggested Solution |
| High Protein Concentration | High concentrations can promote aggregation and precipitation. Evaluate if a lower storage concentration is feasible for your experimental needs. |
| Suboptimal Buffer Composition | The buffer pH may be close to the isoelectric point of this compound, reducing its solubility. Perform a pH screening study to identify a buffer system that maximizes solubility and stability. |
| Contamination | Microbial contamination can lead to protein degradation and precipitation. Ensure aseptic handling techniques were used and consider filtering the sample through a 0.22 µm filter before storage. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions.
| Storage Condition | Timepoint | Purity (%) (by SEC) | Monomer Content (%) | Biological Activity (%) |
| -80°C in Buffer A | 0 months | 99.5 | 99.2 | 100 |
| 6 months | 99.1 | 98.8 | 98 | |
| 12 months | 98.8 | 98.5 | 96 | |
| -20°C in Buffer A | 0 months | 99.5 | 99.2 | 100 |
| 6 months | 97.2 | 96.5 | 91 | |
| 12 months | 95.0 | 94.1 | 85 | |
| -80°C in Buffer B | 0 months | 99.6 | 99.4 | 100 |
| 6 months | 99.4 | 99.1 | 99 | |
| 12 months | 99.2 | 98.9 | 98 |
Experimental Protocols
Protocol: Assessment of this compound Aggregation by Size-Exclusion Chromatography (SEC)
1. Objective: To quantify the percentage of monomer, aggregate, and fragment forms of this compound in a sample.
2. Materials:
- This compound sample
- SEC column (e.g., TSKgel G3000SWxl)
- Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
- HPLC system with a UV detector
3. Method:
- Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Prepare the this compound sample by diluting it to a concentration of 1 mg/mL in the mobile phase.
- Inject 20 µL of the prepared sample onto the column.
- Monitor the elution profile at 280 nm for 30 minutes.
- Identify the peaks corresponding to the aggregate, monomer, and fragment forms based on their retention times.
- Integrate the peak areas to calculate the relative percentage of each species.
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: Impact of this compound degradation on its hypothetical signaling pathway.
References
- 1. Long term investigation of formulation buffers to mitigate stability issues of conjugated critical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Study Support by Long-Term Stability Studies of Alpha1-Proteinase Inhibitor and Urea in Relevant Biological Matrices [mdpi.com]
Technical Support Center: Controlling for BJJF078 Toxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and control for potential toxicity of BJJF078 in primary cell cultures. The following information is based on general principles of in vitro toxicology and best practices for working with novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule inhibitor of transglutaminase 2 (TG2) and the closely related transglutaminase 1 (TG1).[1][2][3] Its primary mechanism of action is the inhibition of the transamidation activity of these enzymes.[2] TG2 is a multifunctional enzyme involved in various cellular processes, including cell adhesion, migration, and extracellular matrix interactions.[2][4] this compound has been shown to inhibit cellular TG2 activity in vitro.[1][3][5]
Q2: My primary cells are showing signs of toxicity (e.g., detachment, morphological changes, death) after treatment with this compound. What are the initial troubleshooting steps?
When observing toxicity in primary cell cultures after this compound treatment, it is crucial to systematically troubleshoot potential causes. Initial steps include:
-
Confirm Cell Health Pre-Treatment: Ensure your primary cells are healthy and viable before adding this compound. Avoid using cells that have been passaged too many times or have become over-confluent.[6]
-
Evaluate Compound Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. It is essential to run a vehicle control experiment to assess the toxicity of the solvent at the concentration used in your experiment.[6][7]
-
Check Culture Medium and Environment: An incorrect pH in the culture medium can stress cells. Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[6]
Q3: How can I determine the optimal, non-toxic concentration range for this compound?
Determining the appropriate concentration range is a critical step to minimize toxicity while achieving the desired biological effect.[6]
-
Literature Review: Search for any existing data on this compound or structurally similar compounds to get a starting point for concentration ranges.[6]
-
Dose-Response Curve: Perform a dose-response experiment to determine the compound's IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This involves treating cells with a wide range of concentrations. A common starting point is a serial dilution from nanomolar to millimolar ranges (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[6]
-
Cytotoxicity Assays: Utilize cytotoxicity assays to quantify cell viability across the concentration range. Common assays include MTT, XTT, and LDH release assays.[6]
Q4: What are some strategies to mitigate this compound-induced cytotoxicity if it occurs at the desired effective concentration?
If this compound is confirmed to be cytotoxic at the desired effective concentration, consider the following strategies:
-
Optimize Exposure Time: Reducing the incubation time of this compound with the cells can sometimes lessen toxicity while still allowing for the desired biological activity to be observed.[6][8]
-
Optimize Serum Concentration: Serum proteins can bind to compounds and reduce their free concentration, thereby lowering toxicity. Experiment with different serum concentrations in your culture medium.[6][8]
-
Co-treatment with Protective Agents: Depending on the mechanism of toxicity (if known), co-treatment with antioxidants (if toxicity is due to oxidative stress) or other cytoprotective agents may be beneficial.[6][8]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at All Tested Concentrations of this compound
| Possible Cause | Suggested Solution |
| Initial concentration range is too high. Primary cells are often more sensitive than immortalized cell lines. | Perform a broad dose-response experiment with a wider range of concentrations, including several logs lower than initially tested. Start with nanomolar or low micromolar concentrations.[7] |
| Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO).[7] Run a "vehicle control" (media + solvent only) to assess solvent toxicity.[7] |
| Compound instability. this compound may be degrading in the culture medium over time, producing toxic byproducts. | Reduce the exposure time in initial experiments. Consider replacing the medium with freshly prepared this compound at regular intervals for longer-term studies.[7] |
Guide 2: Distinguishing Between Cytotoxic and Cytostatic Effects of this compound
| Question | Suggested Approach |
| Is this compound killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic)? | It is important to determine whether your compound is killing the cells or simply inhibiting their proliferation.[6] |
| How to differentiate between apoptosis and necrosis? | Utilize assays that can distinguish between different modes of cell death. For example, Annexin V/Propidium Iodide staining can differentiate between apoptosis and necrosis.[6] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.[8]
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x this compound dilutions to the respective wells. Include vehicle-only and untreated controls.[8]
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
After incubation, add 100 µL of the solubilization solution (e.g., DMSO or a specialized lysis buffer) to each well to dissolve the formazan crystals.[6]
-
Read the absorbance at 570 nm using a plate reader.[6]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium.[9]
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measurement: Read the absorbance at the wavelength specified by the manufacturer.
-
Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer provided in the kit.[9]
-
Data Analysis: Calculate the percentage of LDH release relative to the positive control.
Visualizations
Caption: A logical workflow for troubleshooting this compound-induced toxicity in primary cell cultures.
Caption: A simplified diagram of a common apoptotic signaling pathway that can be induced by toxic compounds.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining BJJF078 Delivery Methods for CNS Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of BJJF078 to the central nervous system (CNS). Our aim is to address common experimental challenges and provide detailed protocols to facilitate successful research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the CNS?
The principal obstacle for delivering therapeutic agents like this compound to the CNS is the blood-brain barrier (BBB).[1][2] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] Key challenges include:
-
Limited Paracellular Diffusion: Tight junctions between endothelial cells restrict the passage of molecules between cells.[3]
-
Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pump xenobiotics, including many drugs, out of the brain endothelial cells and back into the bloodstream.
-
Enzymatic Activity: Enzymes present at the BBB can metabolize potential therapeutics before they reach the CNS.
-
Low Transcytosis Rates: The rate of non-specific vesicular transport across the endothelial cells is naturally low to maintain the protective function of the BBB.
Q2: Which delivery strategies are most promising for this compound?
Several strategies can be employed to enhance the CNS delivery of therapeutics. The optimal approach for this compound will depend on its specific physicochemical properties (e.g., size, charge, lipophilicity). Promising methods include:
-
Non-invasive Approaches:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its transport across the BBB. Surface modifications with specific ligands can further enhance targeting.[1]
-
Liposomal formulations: Liposomes can improve the solubility and stability of this compound and can be functionalized for targeted delivery.
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to a ligand that binds to a receptor expressed on brain endothelial cells (e.g., transferrin receptor, insulin receptor) can facilitate its transport across the BBB.[3]
-
Intranasal Delivery: This method bypasses the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver therapeutics directly to the CNS from the nasal cavity.[4][5]
-
-
Invasive Approaches:
-
Intracerebroventricular (ICV) or Intrathecal Injection: Direct administration into the cerebrospinal fluid (CSF) bypasses the BBB entirely, but is highly invasive.[5]
-
BBB Disruption: Transient opening of the BBB can be achieved using methods like focused ultrasound or osmotic agents (e.g., mannitol), though these carry risks of neurotoxicity.
-
Q3: How can I determine the brain penetration of this compound?
Several quantitative methods can be used to assess the brain uptake of this compound. The choice of method will depend on the experimental model and the properties of this compound.
| Method | Description | Advantages | Disadvantages |
| Brain Homogenate Analysis | Measurement of this compound concentration in homogenized brain tissue after systemic administration. | Provides an overall measure of brain uptake. | Does not differentiate between drug in brain parenchyma versus that in the vasculature. |
| In Situ Brain Perfusion | The cerebral vasculature is perfused with a solution containing this compound, allowing for the measurement of uptake kinetics. | Provides a direct measure of BBB transport. | Technically demanding and does not account for systemic metabolism. |
| Microdialysis | A probe is inserted into a specific brain region to sample the extracellular fluid and measure unbound this compound concentrations. | Measures pharmacologically active, unbound drug concentrations in real-time. | Invasive and can cause tissue damage. |
| Imaging Techniques (PET, SPECT) | Radiolabeled this compound is administered, and its distribution in the brain is visualized non-invasively. | Provides spatial and temporal information on drug distribution in living subjects. | Requires specialized equipment and synthesis of a radiolabeled analog. |
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of this compound.
-
Possible Cause 1: Efflux by P-glycoprotein (P-gp).
-
Troubleshooting: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in an in vitro or in vivo model. A significant increase in this compound brain penetration would suggest it is a P-gp substrate.
-
-
Possible Cause 2: Poor BBB permeability due to physicochemical properties.
-
Troubleshooting:
-
Chemical Modification: If this compound is a small molecule, medicinal chemistry efforts could focus on increasing its lipophilicity or reducing its polar surface area to enhance passive diffusion.
-
Formulation Strategies: Encapsulate this compound in nanoparticles or liposomes to mask its unfavorable properties and facilitate transport.
-
-
-
Possible Cause 3: Rapid systemic metabolism.
-
Troubleshooting: Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. If it is rapidly cleared, consider formulation strategies that protect it from degradation or co-administration with metabolic inhibitors.
-
Problem 2: High variability in this compound brain uptake between subjects.
-
Possible Cause 1: Inconsistent administration.
-
Troubleshooting: Ensure precise and consistent administration techniques, particularly for intravenous or intranasal routes. For intranasal delivery, the volume and placement of the dose are critical.
-
-
Possible Cause 2: Genetic polymorphisms in transporters.
-
Troubleshooting: If using animal models, ensure that the animals are from a genetically homogenous population. In clinical studies, consider genotyping patients for relevant transporter polymorphisms.
-
-
Possible Cause 3: Anesthesia effects.
-
Troubleshooting: Anesthetics can alter cerebral blood flow and BBB permeability. Standardize the anesthetic regimen used across all experimental animals and consider the potential impact on this compound delivery.
-
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Model for this compound Permeability Assay
This protocol describes a common in vitro model using co-cultures of brain capillary endothelial cells and astrocytes to assess the permeability of this compound.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Human or rodent brain capillary endothelial cells (BCECs)
-
Human or rodent astrocytes
-
Appropriate cell culture media and supplements
-
This compound and a control compound with known BBB permeability (e.g., caffeine - high, sucrose - low)
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Methodology:
-
Cell Culture:
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed BCECs on the apical side of the inserts and astrocytes on the basolateral side of the well.
-
Co-culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
-
Permeability Assay:
-
Replace the media in the apical (donor) chamber with media containing a known concentration of this compound and the control compounds.
-
At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of this compound and control compounds in all samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each compound using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
-
-
Protocol 2: Intranasal Delivery of this compound in a Rodent Model
This protocol outlines the procedure for administering this compound intranasally to rodents to assess direct nose-to-brain delivery.
Materials:
-
This compound formulated in a suitable vehicle (e.g., saline, PBS)
-
Anesthetized rodent (e.g., mouse, rat)
-
Micropipette with a fine tip
-
Timer
Methodology:
-
Animal Preparation:
-
Anesthetize the animal using a standard protocol (e.g., isoflurane).
-
Place the animal in a supine position with its head slightly tilted back.
-
-
Intranasal Administration:
-
Using a micropipette, administer a small volume (e.g., 5-10 µL per nostril for a mouse) of the this compound solution into one nostril.
-
Administer the solution in alternating nostrils every 2 minutes to allow for absorption and prevent runoff into the pharynx.
-
-
Post-Administration:
-
Keep the animal in the supine position for a few minutes after the final dose to facilitate absorption.
-
At a predetermined time point post-administration, euthanize the animal and collect the brain and blood.
-
-
Tissue Processing and Analysis:
-
Dissect the brain into specific regions of interest (e.g., olfactory bulb, cortex, hippocampus).
-
Homogenize the brain tissue and extract this compound.
-
Quantify the concentration of this compound in the brain tissue and plasma using a validated analytical method.
-
Visualizations
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel therapeutic approaches for CNS drug delivery by targeting a newly identified key regulator of the blood brain barrier | Q-FASTR [qfastr.hms.harvard.edu]
- 3. Targeting receptor-mediated transport for delivery of biologics across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
BJJF078 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Transglutaminase 2 (TG2) inhibitor, BJJF078. The information is tailored for researchers, scientists, and drug development professionals to address potential issues with experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, irreversible small molecule inhibitor of Transglutaminase 2 (TG2). It also shows inhibitory activity against Transglutaminase 1 (TG1).[1][2] Its mechanism of action is based on a Michael acceptor moiety that covalently modifies the active site of TG2, thereby inhibiting its transamidating activity.[3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a research tool to investigate the roles of TG2 in various biological processes. TG2 is implicated in a wide range of cellular functions, including cell adhesion, migration, extracellular matrix interactions, and signaling.[2][3][4] this compound can be used to probe the consequences of TG2 inhibition in cell-based assays and preclinical models.
Q3: Does this compound inhibit the interaction between TG2 and fibronectin?
A3: No, studies have shown that this compound does not interfere with the binding of TG2 to fibronectin.[1][5] This makes it a useful tool to specifically study the role of TG2's transamidating activity, independent of its scaffolding functions related to fibronectin binding.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is advisable to store the DMSO stock solution at -80°C to maintain its stability and activity.
Troubleshooting Guide
Issue 1: High Variability in In Vitro TG2 Inhibition Data
Possible Cause 1: Inconsistent this compound Concentration
-
Solution: Ensure accurate and consistent preparation of this compound working solutions from a fresh aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 2: Cell Culture Conditions
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. The expression and activity of TG2 can vary with cell confluency and passage number.
Possible Cause 3: Assay Conditions
-
Solution: Standardize all steps of the TG2 activity assay, including incubation times, temperature, and substrate concentrations. Refer to the detailed experimental protocol below for a standardized procedure.
Issue 2: this compound Shows Efficacy In Vitro but Not in an In Vivo Model
Possible Cause 1: Limited Bioavailability
-
Explanation: A notable challenge with this compound is its potential for limited bioavailability in vivo, as observed in an experimental autoimmune encephalomyelitis (EAE) mouse model where it failed to show efficacy despite its in vitro potency.[1][2][5]
-
Recommendation: For in vivo studies, consider pharmacokinetic analysis to determine the concentration of this compound in the target tissue. Alternative delivery routes or formulation strategies may be necessary to improve exposure.
Possible Cause 2: Rapid Metabolism or Short Half-Life
-
Explanation: The in vivo half-life of this compound has not been extensively characterized.[5] A short half-life would require a more frequent dosing schedule to maintain an effective inhibitory concentration.
-
Recommendation: Conduct pilot studies to determine the optimal dosing regimen for your specific animal model and experimental endpoint.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Possible Cause 1: Inhibition of Other Transglutaminases
-
Explanation: this compound is known to inhibit TG1, although it is more potent against TG2.[1] If your experimental system expresses high levels of TG1, some of the observed effects may be due to the inhibition of TG1.
-
Recommendation: Use complementary approaches, such as siRNA-mediated knockdown of TG2, to confirm that the observed phenotype is specifically due to the inhibition of TG2.
Possible Cause 2: Non-Specific Cytotoxicity
-
Explanation: At high concentrations, like many small molecule inhibitors, this compound may induce cytotoxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Always include a vehicle control (DMSO) in your experiments.
Quantitative Data Summary
| Parameter | Value | Species | Notes | Reference |
| IC50 for hTG2 | 41 nM | Human | Recombinant enzyme activity assay. | [1] |
| IC50 for mTG2 | 54 nM | Mouse | Recombinant enzyme activity assay. | [1] |
| IC50 for hTG1 | 0.16 µM | Human | Recombinant enzyme activity assay. | [1] |
| IC50 for FXIII | 22 µM | Human | Recombinant enzyme activity assay. | [1] |
| IC50 in THP-1 cells | 1.8 µM | Human | Cellular TG2 transamidating activity. | [1] |
Experimental Protocols
Cellular TG2 Activity Inhibition Assay
This protocol is adapted from methodologies used to characterize this compound's effect on cellular TG2 activity.[1]
Materials:
-
Cell line of interest (e.g., THP-1 macrophages)
-
Cell culture medium
-
This compound
-
DMSO (for stock solution)
-
5-(biotinamido)pentylamine (BAP) - TG substrate
-
Streptavidin-HRP
-
TMB substrate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the log growth phase at the time of the assay.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 1-4 hours).
-
TG Substrate Addition: Add BAP to each well at a final concentration of 1 mM. Incubate for 4 hours at 37°C.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
ELISA-based Detection:
-
Coat a new 96-well plate with the cell lysates overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of TG2 activity inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the transamidating activity of TG2.
Caption: Workflow for cellular TG2 activity inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2 Has Metabolic and Vascular Regulatory Functions Revealed by In Vivo Activation of Alpha1-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TG2 Inhibitors: BJJF078 vs. ERW1041E and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the transglutaminase 2 (TG2) inhibitors BJJF078 and ERW1041E, with supporting experimental data. TG2 is a multifaceted enzyme implicated in a variety of cellular processes and its dysregulation is associated with numerous diseases, including neurodegenerative disorders, autoimmune conditions, and cancer. As such, the development of potent and selective TG2 inhibitors is a significant area of therapeutic research.
Performance Comparison of TG2 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and ERW1041E against various transglutaminase enzymes. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | Species | IC50 Value | Reference |
| This compound | TG2 | Human | 41 nM | [1] |
| TG2 | Mouse | 54 nM | [1] | |
| TG1 | Human | 0.16 µM | [1] | |
| Factor XIII | Human | 22 µM | [1] | |
| Cellular TG2 (THP-1 cells) | Human | 1.8 µM | [1] | |
| ERW1041E | TG2 | Human | 1.6 µM | [1] |
| TG2 | Mouse | 6.8 µM | [1] | |
| TG1 | Human | 0.44 µM | [1] | |
| Factor XIII | Human | 52 µM | [1] | |
| Cellular TG2 (THP-1 cells) | Human | No effect | [1] |
Key Findings:
-
Potency: this compound is a significantly more potent inhibitor of both human and mouse TG2 in enzymatic assays compared to ERW1041E, with IC50 values in the nanomolar range.[1]
-
Selectivity: Both inhibitors show some cross-reactivity with TG1, with this compound being a more potent inhibitor of TG1 than ERW1041E.[1] Both compounds are weak inhibitors of Factor XIIIa.[1]
-
Cellular Activity: In a cellular context, this compound effectively inhibits TG2 activity within THP-1 macrophages, whereas ERW1041E shows no inhibitory effect in this cell-based assay.[1]
-
In Vivo Effects: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), treatment with ERW1041E resulted in a modest but significant reduction in motor symptoms.[1] In contrast, this compound-treated mice showed no difference in the severity of motor symptoms compared to the vehicle-treated control group.[1]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: TG2 signaling pathway in disease.
Caption: Experimental workflow for TG2 inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Recombinant TG2 Activity Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant TG2.
-
Materials:
-
Recombinant human or mouse TG2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
Substrate: 5-(biotinamido)pentylamine (BAP)
-
Coating buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM EGTA, 5 mM EDTA, pH 7.4)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Plate reader
-
-
Protocol:
-
Coat a 96-well plate with a suitable TG2 substrate (e.g., N,N-dimethylcasein) overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound substrate.
-
Add recombinant TG2 to the wells.
-
Add varying concentrations of the test inhibitors (this compound or ERW1041E) to the wells.
-
Initiate the reaction by adding the BAP substrate and CaCl₂.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular TG2 Activity Assay in THP-1 Macrophages
This assay determines the ability of a compound to inhibit TG2 activity within a cellular environment.
-
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Retinoic acid to induce TG2 expression
-
5-(biotinamido)pentylamine (BAP)
-
Lysis buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
96-well plate
-
Plate reader
-
-
Protocol:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.
-
Induce TG2 expression by treating the cells with retinoic acid.
-
Pre-incubate the cells with varying concentrations of the test inhibitors (this compound or ERW1041E) for a short period (e.g., 15 minutes).
-
Add the TG2 substrate BAP to the cells and incubate for 4 hours at 37°C.
-
Wash the cells to remove excess BAP.
-
Lyse the cells and transfer the lysate to a streptavidin-coated plate.
-
Incubate to allow the biotinylated proteins (products of TG2 activity) to bind.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate.
-
Stop the reaction and read the absorbance at 450 nm.
-
Determine the IC50 values as described above.
-
TG2-Fibronectin Binding Assay
This assay evaluates the effect of inhibitors on the non-enzymatic interaction between TG2 and its binding partner, fibronectin.
-
Materials:
-
Recombinant TG2
-
Fibronectin or a fibronectin fragment
-
Binding buffer (e.g., PBS)
-
Wash buffer
-
Anti-TG2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plate
-
Plate reader
-
-
Protocol:
-
Coat a 96-well plate with fibronectin overnight at 4°C.
-
Block the plate with a suitable blocking buffer (e.g., BSA in PBS).
-
Add recombinant TG2 to the wells in the presence or absence of the test inhibitors.
-
Incubate to allow binding to occur.
-
Wash the plate to remove unbound TG2.
-
Add a primary antibody specific for TG2 and incubate.
-
Wash the plate.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add TMB substrate and incubate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
A decrease in signal in the presence of an inhibitor would indicate interference with the TG2-fibronectin interaction.
-
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This model is used to assess the therapeutic potential of TG2 inhibitors in a preclinical model of multiple sclerosis.
-
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Test inhibitors (this compound or ERW1041E) dissolved in a suitable vehicle
-
Vehicle control
-
-
Protocol:
-
Induce EAE in mice by immunizing them with an emulsion of MOG₃₅₋₅₅ peptide in CFA.
-
Administer pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
-
Monitor the mice daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Once the first signs of disease appear, begin daily administration of the test inhibitors or vehicle control (e.g., intraperitoneal injection).
-
Continue daily treatment and clinical scoring for the duration of the study (e.g., 25-30 days).
-
Compare the clinical scores of the inhibitor-treated groups to the vehicle-treated group to determine the effect of the inhibitors on disease severity.
-
References
Validating the specificity of BJJF078 for TG2 over other transglutaminases
For researchers, scientists, and drug development professionals, the validation of inhibitor specificity is a critical step in the development of targeted therapeutics. This guide provides a comprehensive comparison of the inhibitory activity of BJJF078 against Transglutaminase 2 (TG2) and other closely related transglutaminases, supported by experimental data and detailed protocols.
This compound has emerged as a potent inhibitor of transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes and pathological conditions.[1] Understanding the specificity of this compound is paramount for its application as a research tool and its potential development as a therapeutic agent. This guide outlines the inhibitory profile of this compound against TG2, as well as other transglutaminases, providing a clear, data-driven comparison.
Comparative Inhibitory Activity of this compound
Experimental data demonstrates that this compound is a highly potent inhibitor of both human and mouse TG2.[2] Its inhibitory activity extends to the closely related transglutaminase 1 (TG1), though with a lower potency. Furthermore, this compound exhibits significantly weaker inhibition against Factor XIII (FXIII), another member of the transglutaminase family.[2]
| Target Enzyme | Species | IC50 Value |
| Transglutaminase 2 (TG2) | Human | 41 nM[2] |
| Transglutaminase 2 (TG2) | Mouse | 54 nM[2] |
| Transglutaminase 1 (TG1) | Human | 0.16 µM[2] |
| Factor XIII (FXIII) | Human | 22 µM[2] |
Table 1: Summary of this compound inhibitory activity (IC50 values) against various transglutaminases. Lower IC50 values indicate greater potency.
Experimental Protocols
The following protocols are provided to enable the replication and validation of the specificity of this compound.
Inhibition of Recombinant Transglutaminase Activity
This assay determines the in vitro potency and specificity of this compound against recombinant transglutaminase enzymes.
Materials:
-
Recombinant human TG1, human TG2, mouse TG2, and human Factor XIII (FXIII)
-
This compound (3,4-Dimethoxy-N-(5-[4-(acryloylamino)piperidine-1-sulfonyl]-naphthalen-1-yl)-benzamide) dissolved in DMSO
-
TG substrate: Abz-NE(CAD-DNP)EQVSPLTLLK-OH
-
Assay Buffer
-
96-well microplate reader
Procedure:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
Add 1 µg/ml of the respective recombinant transglutaminase (hTG1, hTG2, mTG2, or FXIII) to the wells of a 96-well plate.
-
Add the diluted this compound to the wells and incubate.
-
Initiate the enzymatic reaction by adding 50 µM of the TG substrate to each well.
-
Monitor the enzymatic activity using a microplate reader.
-
Calculate the IC50 values from the resulting dose-response curves.
Cellular TG2 Activity Assay
This assay measures the ability of this compound to inhibit TG2 activity within a cellular context.
Materials:
-
THP-1 human monocytic cells (or other suitable cell line overexpressing TG2)
-
This compound dissolved in DMSO
-
TG substrate: 5-(biotinamido)pentylamine (BAP)
-
Serum-free cell culture medium
-
Lysis buffer
-
Streptavidin-coated plates and detection reagents
Procedure:
-
Culture THP-1 cells and differentiate them into macrophages.
-
Wash the cells with serum-free medium.
-
Incubate the cells with a range of concentrations of this compound for a specified period (e.g., 4 hours).
-
Add 1 mM of the TG substrate BAP to the cells and continue incubation.
-
Lyse the cells and quantify the amount of incorporated BAP using streptavidin-coated plates and a suitable detection method.
-
Determine the IC50 value for the inhibition of cellular TG2 activity.
Visualizing the Experimental Workflow and Specificity
The following diagrams illustrate the experimental process for validating inhibitor specificity and the hierarchical specificity of this compound.
References
Unveiling the Specificity of BJJF078: A Comparative Analysis of a Transglutaminase 2 Inhibitor
For researchers and drug development professionals navigating the landscape of transglutaminase 2 (TG2) inhibition, a thorough understanding of an inhibitor's cross-reactivity is paramount. This guide provides a comparative analysis of the BJJF078 inhibitor, focusing on its performance against other alternatives, supported by available experimental data. This compound is a small molecule inhibitor primarily targeting transglutaminase 2 (TG2), an enzyme implicated in a variety of cellular processes including cell adhesion, migration, and extracellular matrix stabilization.[1] Dysregulation of TG2 activity has been linked to various diseases, making it a compelling therapeutic target.
Performance Comparison of this compound and Alternative Inhibitors
The primary body of research on this compound directly compares it to another small molecule inhibitor, ERW1041E.[1] Both compounds have been investigated for their ability to inhibit TG2 and the closely related transglutaminase 1 (TG1).[1] The following tables summarize the available quantitative data on their inhibitory activity.
| Inhibitor | Target Enzyme | Species | IC50 |
| This compound | Transglutaminase 2 (TG2) | Human | 41 nM[2] |
| Transglutaminase 2 (TG2) | Mouse | 54 nM[2] | |
| Transglutaminase 1 (TG1) | Human | 0.16 µM[2] | |
| Factor XIII | Human | >10 µM | |
| ERW1041E | Transglutaminase 2 (TG2) | Human | 1.6 µM[2] |
| Transglutaminase 2 (TG2) | Mouse | 6.8 µM[2] | |
| Transglutaminase 1 (TG1) | Human | 0.44 µM[2] | |
| Factor XIII | Human | >10 µM |
Table 1: In Vitro Inhibitory Activity of this compound and ERW1041E. This table presents the half-maximal inhibitory concentrations (IC50) of this compound and ERW1041E against recombinant human and mouse TG2, as well as human TG1 and Factor XIII.
In a cellular context, this compound has been shown to inhibit the intracellular activity of TG2 in THP-1 monocytic cells, a characteristic not observed with ERW1041E.[3][4] This suggests a potential difference in cell permeability or intracellular mechanism of action between the two inhibitors.
| Inhibitor | Cell Line | Effect on Cellular TG2 Activity |
| This compound | THP-1 | Dose-dependent inhibition[4] |
| ERW1041E | THP-1 | No inhibition observed[4] |
| Z006 (Control) | THP-1 | Dose-dependent inhibition[4] |
Table 2: Effect of Inhibitors on Cellular TG2 Activity. This table summarizes the observed effects of this compound, ERW1041E, and a control inhibitor (Z006) on the intracellular TG2 activity in THP-1 cells.
A key functional aspect of TG2 is its interaction with the extracellular matrix protein fibronectin, which plays a role in cell adhesion and migration.[1] Studies have shown that neither this compound nor ERW1041E interfere with the binding of TG2 to fibronectin.[1] This is in contrast to other inhibitors specifically designed to disrupt this interaction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound.
Inhibition of Recombinant Transglutaminase Activity
This assay assesses the potency and specificity of inhibitors against purified transglutaminase enzymes.
-
Reaction Buffer Preparation: A reaction buffer consisting of 50 mM Tris, 100 mM NaCl, 10 mM CaCl2, 5 mM H-Gly-OMe HCl, 5 mM hexadimethrine bromide, and 9.1 mM DTT, at pH 7.5, is prepared and pre-warmed to 37°C.[5]
-
Substrate and Inhibitor Preparation: A fluorescently labeled substrate, Abz-NE(CAD-DNP)EQ-NH2, is used at a concentration of 50 µM.[5] The inhibitors (this compound, ERW1041E) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Enzyme Addition and Reaction Initiation: Recombinant human TG1, human or mouse TG2, or human Factor XIII (1 µg/ml) is added to the reaction mixture containing the substrate and varying concentrations of the inhibitor in a 96-well plate.[5]
-
Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 values are then determined by fitting the data to a dose-response curve.
Cellular TG2 Activity Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular TG2 activity.
-
Cell Culture: THP-1 human monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound, ERW1041E, or a control inhibitor for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to release intracellular proteins.
-
TG2 Activity Measurement: The TG2 activity in the cell lysates is measured using an in situ TG activity assay, which typically involves the incorporation of a biotinylated probe into a substrate. The level of incorporation is then quantified, often using an ELISA-based method.
-
Data Analysis: The TG2 activity in treated cells is compared to that in untreated control cells to determine the extent of inhibition.
TG2-Fibronectin Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to determine if an inhibitor affects the non-covalent binding of TG2 to fibronectin.
-
Plate Coating: A 96-well ELISA plate is coated with a mouse anti-His-tag monoclonal antibody.
-
Blocking: The plate is washed and blocked with a solution of 0.5% BSA in PBS to prevent non-specific binding.
-
TG2 Binding: A solution of His-tagged human recombinant TG2 is added to the wells and allowed to bind to the coated antibody.
-
Inhibitor and Fibronectin Incubation: The wells are then incubated with a mixture of the inhibitor (this compound or ERW1041E) at various concentrations and a fragment of fibronectin (FN42).
-
Detection: The amount of bound fibronectin is detected using an anti-fibronectin antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Data Analysis: The absorbance is measured, and the results are analyzed to determine if the inhibitors affect the binding of TG2 to fibronectin.
Visualizing the Landscape of TG2 Inhibition
To better understand the context of this compound's action, the following diagrams illustrate the TG2 signaling pathway and the experimental workflow for inhibitor characterization.
Caption: TG2-mediated cell adhesion and migration signaling pathway.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase-2 in cell adhesion: All roads lead to paxillin? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of BJJF078 and ERW1041E in the Treatment of Experimental Autoimmune Encephalomyelitis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two small molecule inhibitors of transglutaminase 2 (TG2), BJJF078 and ERW1041E, in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. This analysis is based on published experimental data to facilitate informed decisions in preclinical research and development.
Executive Summary
Experimental data demonstrates that while both this compound and ERW1041E are potent inhibitors of transglutaminase activity, only ERW1041E exhibited a modest but statistically significant therapeutic effect in reducing the clinical severity of EAE in a C57BL/6 mouse model.[1][2][3] this compound, in contrast, showed no significant difference in motor symptom scores compared to vehicle-treated animals.[4] This differential in vivo efficacy is hypothesized to stem from their distinct effects on intracellular versus extracellular TG2 activity, suggesting that extracellular TG2-mediated processes may play a more critical role in EAE pathogenesis.[1][2][3]
In Vivo Efficacy Comparison in EAE
The in vivo efficacy of this compound and ERW1041E was evaluated in a well-established EAE mouse model. The primary endpoint for assessing efficacy was the clinical motor symptom score, a standardized measure of disease severity.
| Treatment Group | Peak Mean Clinical Score (Approx.) | Statistical Significance vs. Vehicle | Key Observation |
| Vehicle | ~3.0 | - | Standard disease progression |
| This compound | ~3.0 | Not Significant | No therapeutic effect observed[4] |
| ERW1041E | ~2.5 | p < 0.05 | Modest but significant reduction in disease severity[4] |
Table 1: Summary of in vivo efficacy of this compound and ERW1041E in the EAE mouse model. Data is approximated from graphical representations in the source literature.[4]
Experimental Protocols
The following is a detailed description of the experimental methodology used to assess the in vivo efficacy of this compound and ERW1041E in the EAE model.
Animal Model
-
Species: Mouse
-
Strain: C57BL/6
-
Justification: The C57BL/6 strain is widely used for inducing a chronic progressive form of EAE, which shares pathological features with multiple sclerosis.
EAE Induction
EAE was actively induced using the following protocol:
-
Immunization: Mice were immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA).
-
Adjuvant: Pertussis toxin was administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of pathogenic T cells into the central nervous system.
Treatment Regimen
-
Compounds: this compound and ERW1041E
-
Vehicle: A solution of 20% DMSO in PBS was used as the vehicle control.
-
Dosing: Animals were treated with 25 mg/kg of each compound.
-
Route of Administration: Intraperitoneal injection.
-
Frequency: Twice daily.
-
Initiation of Treatment: Treatment was initiated upon the first appearance of clinical signs of EAE.
Clinical Assessment
-
Scoring: Disease severity was monitored and scored daily using a standardized 0-5 scale, where 0 represents no disease and 5 indicates a moribund state.
-
Parameters: The scoring is based on the presentation of tail and limb paralysis.
Visualizing the Experimental Workflow and Hypothesized Mechanism
To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Discussion of a Hypothesized Mechanism of Action
The observed difference in the in vivo efficacy between this compound and ERW1041E, despite both being potent TG2 inhibitors, suggests a nuanced role for TG2 in the pathophysiology of EAE.[1][2][3] In vitro studies have shown that this compound can inhibit intracellular TG2 activity, whereas ERW1041E does not.[4] However, both compounds are capable of inhibiting extracellular TG2.
The finding that ERW1041E, which primarily targets extracellular TG2, reduces EAE severity while this compound does not, points towards the hypothesis that extracellular TG2-mediated transamidation activity is a more significant contributor to EAE pathogenesis than intracellular TG2 activity.[1][2][3] Extracellular TG2 is known to be involved in cell adhesion and migration, processes that are central to the infiltration of inflammatory cells into the central nervous system during EAE.[1][2] The modest effect of ERW1041E could be due to various factors, including its pharmacokinetic properties or the multifactorial nature of EAE pathology.
Conclusion
In the direct comparison of this compound and ERW1041E in a mouse model of EAE, ERW1041E demonstrated a superior, albeit modest, therapeutic efficacy in reducing clinical symptoms. This difference is likely attributable to the differential inhibitory profiles of the two compounds, with the inhibition of extracellular TG2 activity appearing to be more critical for therapeutic intervention in this model. These findings provide valuable insights for the future development of TG2 inhibitors for the treatment of multiple sclerosis and other neuroinflammatory diseases. Further research is warranted to fully elucidate the specific roles of intracellular and extracellular TG2 in EAE and to optimize the therapeutic potential of TG2 inhibitors.
References
- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
Head-to-Head Comparison: BJJF078 Versus First-Generation TG2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel transglutaminase 2 (TG2) inhibitor, BJJF078, with established first-generation TG2 inhibitors. The information presented is intended to assist researchers in making informed decisions regarding the selection of TG2 inhibitors for their specific experimental needs.
Introduction to TG2 and its Inhibition
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, signaling, and extracellular matrix stabilization.[1][2] Dysregulation of TG2 activity is associated with various pathologies, such as cancer, fibrosis, and autoimmune diseases.[3] Consequently, the development of potent and selective TG2 inhibitors is a significant area of therapeutic research.
First-generation TG2 inhibitors encompass a diverse group of molecules, primarily classified into three categories:
-
Competitive Amine Substrates: These molecules, such as cystamine, compete with the natural amine substrates of TG2.[4][5]
-
Reversible Inhibitors: These compounds bind non-covalently to the enzyme's active site.
-
Irreversible Inhibitors: These inhibitors, which include compounds like ZED1227, form a covalent bond with the active site cysteine residue of TG2, leading to permanent inactivation.[6]
This compound is a potent, irreversible inhibitor of TG2 that functions as a Michael acceptor.[1] This guide will compare the inhibitory profile of this compound against representative first-generation inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected first-generation TG2 inhibitors against various transglutaminases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Enzyme | IC50 | Inhibitor Class | Reference |
| This compound | Human TG2 | 41 nM | Irreversible (Michael Acceptor) | [1] |
| Mouse TG2 | 54 nM | Irreversible (Michael Acceptor) | [1] | |
| Human TG1 | 0.16 µM | Irreversible (Michael Acceptor) | [1] | |
| Human FXIII | 22 µM | Irreversible (Michael Acceptor) | [1] | |
| ZED1227 | Human TG2 | 45 nM - 53 nM | Irreversible (Peptidomimetic) | [6] |
| Human TG1 | >4.8 µM | Irreversible (Peptidomimetic) | ||
| Human TG3 | >48 µM | Irreversible (Peptidomimetic) | ||
| Human TG6 | 6.5 µM | Irreversible (Peptidomimetic) | ||
| Human FXIIIa | >9.6 µM | Irreversible (Peptidomimetic) | ||
| Cystamine | Human TG2 | millimolar range (complex mechanism) | Competitive Amine / Irreversible (oxidative) | [7][8] |
| Caspase-3 | 23.6 µM | Off-target |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
TG2 Enzymatic Activity Assay (Dansylcadaverine Incorporation)
This assay measures the transamidation activity of TG2 by quantifying the incorporation of a fluorescent amine donor, dansylcadaverine, into a glutamine-containing substrate, N,N-dimethylcasein.
Materials:
-
Recombinant human TG2
-
N,N-dimethylcasein (glutamine donor substrate)
-
Dansylcadaverine (amine donor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT
-
Inhibitor compounds (e.g., this compound, first-generation inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well black microplate, add 20 µL of each inhibitor dilution.
-
Add 20 µL of N,N-dimethylcasein solution (final concentration 0.25 mg/mL) to each well.
-
Add 20 µL of dansylcadaverine solution (final concentration 200 µM) to each well.
-
To initiate the reaction, add 40 µL of recombinant human TG2 solution (final concentration 1 µg/mL) to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 530 nm using a fluorescence plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.
Cellular TG2 Activity Assay
This assay quantifies the activity of TG2 in a cellular context by measuring the incorporation of a biotinylated amine donor, 5-biotinamidopentylamine (5-BP), into cellular proteins.
Materials:
-
THP-1 human monocytic cells
-
PMA (phorbol 12-myristate 13-acetate) for cell differentiation
-
5-biotinamidopentylamine (5-BP)
-
Inhibitor compounds
-
Cell lysis buffer
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well clear microplate
-
Plate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Pre-incubate the differentiated cells with various concentrations of the inhibitor compounds for 1 hour.
-
Add 5-BP to a final concentration of 1 mM and incubate for 4 hours at 37°C.
-
Wash the cells with PBS to remove unincorporated 5-BP.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a streptavidin-coated 96-well plate and incubate for 1 hour to capture biotinylated proteins.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.
-
Wash the plate and add HRP substrate.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Determine the IC50 values as described for the enzymatic assay.
TG2-Fibronectin Binding Assay (ELISA)
This ELISA-based assay measures the ability of inhibitors to disrupt the interaction between TG2 and its binding partner, fibronectin.
Materials:
-
Recombinant human TG2 (His-tagged)
-
Fibronectin
-
Anti-His antibody coated 96-well plate
-
Biotinylated anti-fibronectin antibody
-
Streptavidin-HRP conjugate
-
HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat a 96-well plate with an anti-His antibody overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour at room temperature.
-
Add His-tagged recombinant human TG2 (1 µg/mL) to the wells and incubate for 1 hour.
-
Wash the plate.
-
In a separate tube, pre-incubate fibronectin (5 µg/mL) with various concentrations of the inhibitor compounds for 30 minutes.
-
Add the fibronectin/inhibitor mixtures to the TG2-coated wells and incubate for 1 hour.
-
Wash the plate and add biotinylated anti-fibronectin antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add HRP substrate.
-
Measure the absorbance and calculate the percent inhibition to determine the IC50 values.
Signaling Pathways and Experimental Workflows
TG2 Signaling Pathways
TG2 is involved in complex signaling networks that influence cell behavior. Below are diagrams illustrating key TG2 signaling pathways.
Caption: Extracellular TG2 interaction with fibronectin and integrins.
Caption: Intracellular TG2-mediated activation of the NF-κB pathway.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the head-to-head comparison of TG2 inhibitors.
Caption: Workflow for comparing TG2 inhibitors.
Conclusion
This guide provides a comparative overview of this compound and first-generation TG2 inhibitors, supported by quantitative data and detailed experimental protocols. The data indicates that this compound is a highly potent inhibitor of both human and mouse TG2, with comparable potency to the clinical candidate ZED1227. Its selectivity profile shows a preference for TG2 over TG1 and significantly less activity against FXIII. In contrast, first-generation inhibitors like cystamine exhibit a more complex and less potent inhibitory mechanism.
The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel TG2 inhibitors. The choice of inhibitor will ultimately depend on the specific research question, whether it be focused on enzymatic inhibition, cellular activity, or disruption of protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of tissue transglutaminase (TG2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BJJF078's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of the small molecule BJJF078 against its target, Transglutaminase 2 (TG2). The information presented is based on published experimental data, offering a resource for researchers investigating TG2 inhibition.
Executive Summary
This compound is a potent inhibitor of Transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of cellular processes and diseases.[1] Independent studies have validated its inhibitory effects on both recombinant and cellular TG2. This guide compares the inhibitory potency of this compound with other known TG2 inhibitors, provides detailed experimental protocols for key validation assays, and illustrates the relevant signaling pathway and experimental workflows.
Comparison of Inhibitor Potency
The inhibitory activity of this compound has been quantified and compared to other well-characterized TG2 inhibitors, such as ERW1041E and Z006. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro and cellular assays.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Human Recombinant TG2 | In Vitro Enzyme Activity | 41 nM | [2] |
| This compound | Mouse Recombinant TG2 | In Vitro Enzyme Activity | 54 nM | [2] |
| This compound | Human Cellular TG2 (THP-1 cells) | Cellular Activity | 1.8 µM | [2] |
| ERW1041E | Human Recombinant TG2 | In Vitro Enzyme Activity | 1.6 µM | [2] |
| ERW1041E | Mouse Recombinant TG2 | In Vitro Enzyme Activity | 6.8 µM | [2] |
| ERW1041E | Human Cellular TG2 (THP-1 cells) | Cellular Activity | No effect | [2] |
| Z006 | Human Cellular TG2 (THP-1 cells) | Cellular Activity | 6 µM | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for validation, the following diagrams are provided.
References
Unveiling the Potency and Selectivity of BJJF078: A Comparative Analysis of Covalent Transglutaminase 2 Inhibitors
For researchers and drug development professionals navigating the landscape of covalent inhibitors, this guide provides a comprehensive performance benchmark of BJJF078 against other notable covalent inhibitors of Transglutaminase 2 (TG2). This analysis, supported by experimental data, aims to facilitate an informed selection of research tools for investigating the multifaceted roles of TG2 in various pathological conditions.
Transglutaminase 2 is a multifunctional enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, and extracellular matrix remodeling. Its dysregulation has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. Covalent inhibitors, which form a permanent bond with their target enzyme, offer a powerful approach to durably suppress TG2 activity. This compound has emerged as a potent covalent inhibitor of TG2. This guide provides a head-to-head comparison of this compound with other covalent TG2 inhibitors, focusing on their potency, selectivity, and cellular activity.
Performance Benchmarking: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound and other selected covalent TG2 inhibitors based on available experimental data.
| Inhibitor | Target | IC50 (Human TG2) | IC50 (Mouse TG2) | Selectivity Profile | Reference |
| This compound | TG2 | 41 nM | 54 nM | Potent inhibitor of TG1 (IC50 = 0.16 µM). Weaker inhibitor of FXIIIa (IC50 = 22 µM). | [1][2] |
| ERW1041E | TG2 | 1.6 µM | 6.8 µM | Potent inhibitor of TG1 (IC50 = 0.44 µM). Weaker inhibitor of FXIIIa (IC50 = 52 µM). | [1][2] |
| Z-DON | TG2 | ~0.02 µM | 0.07 µM | Inhibits TG1 (IC50 = 7.3 µM), TG3 (IC50 = 0.2 µM), TG6 (IC50 = 0.15 µM), and FXIIIa (IC50 = 67 µM). | [3] |
| Boc-DON | TG2 | ~0.3 µM | Not Reported | Not Reported | [4] |
| [11C]1 | TG2 | 53 nM | Not Reported | Not Reported | [5] |
| [18F]2 | TG2 | 104 nM | Not Reported | Metabolite is an equipotent TG2 inhibitor (IC50 = 45 nM). | [5] |
| Inhibitor 58 | TG2 | 62 nM | Not Reported | Not Reported | [2] |
| VA4 | TG2 | Not Reported (kinact/KI > 10^5 M-1 min-1) | Not Reported | Not Reported | [2][6] |
| Inhibitor | Cellular TG2 Activity Inhibition | TG2-Fibronectin Binding Inhibition | In Vivo Efficacy (EAE Model) | Reference |
| This compound | Yes (IC50 = 1.8 µM in THP-1 cells) | No | No significant effect on motor symptoms.[7] | [1][7] |
| ERW1041E | No | No | Modest reduction in motor symptoms.[7] | [1][7] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experiments are provided below.
In Vitro Transglutaminase Activity Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the cross-linking activity of recombinant TG2.
Materials:
-
Recombinant human or mouse TG2
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl2, 1 mM DTT
-
Substrate solution: N,N-dimethylcasein and hydroxylamine
-
Ferric chloride solution
-
Test inhibitors (e.g., this compound, ERW1041E) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add 5 µL of each inhibitor dilution to the respective wells. Include a DMSO-only control.
-
Add 85 µL of a pre-warmed (37°C) mixture of assay buffer and substrate solution to each well.
-
Initiate the reaction by adding 10 µL of recombinant TG2 to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of ferric chloride solution.
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cellular Transglutaminase 2 Activity Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular TG2 activity.[7]
Materials:
-
THP-1 cells (or other suitable cell line)
-
Cell culture medium
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional)
-
Lysis buffer (e.g., RIPA buffer)
-
Biotinylated pentylamine (substrate)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate with PMA if required.
-
Treat the cells with various concentrations of the test inhibitors for a predetermined time (e.g., 2 hours).
-
Lyse the cells using a suitable lysis buffer.
-
To the cell lysates, add the biotinylated pentylamine substrate and incubate to allow for the TG2-mediated incorporation of biotin.
-
Transfer the lysates to a streptavidin-coated plate and incubate to capture the biotinylated proteins.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
TG2-Fibronectin Binding Assay (ELISA)
This assay evaluates whether an inhibitor interferes with the non-enzymatic scaffolding function of TG2, specifically its interaction with fibronectin.[8]
Materials:
-
Recombinant human TG2
-
Fibronectin
-
Anti-TG2 antibody
-
HRP-conjugated secondary antibody
-
HRP substrate (e.g., TMB)
-
Stop solution
-
96-well high-binding microplate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with fibronectin overnight at 4°C.
-
Block the plate with a suitable blocking buffer (e.g., BSA in PBS).
-
In a separate tube, pre-incubate recombinant TG2 with various concentrations of the test inhibitor.
-
Add the TG2-inhibitor mixtures to the fibronectin-coated wells and incubate.
-
Wash the plate to remove unbound TG2.
-
Add the primary anti-TG2 antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Determine the effect of the inhibitor on the TG2-fibronectin binding.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Transglutaminase 2 Signaling Pathways and Inhibitor Targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zedira.com [zedira.com]
- 4. „DON“ compounds - Inhibitors - Products - Zedira GmbH [zedira.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 8. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of BJJF078: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the transglutaminase inhibitor BJJF078, including operational and disposal plans, to facilitate its safe management in a laboratory setting.
Summary of Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound. This information is based on general safety data sheet (SDS) guidelines for laboratory chemicals. Researchers should always consult the specific SDS provided by the supplier for the most accurate and detailed information.
| Parameter | Information | Source |
| Product Name | This compound | MedchemExpress |
| Identified Uses | Laboratory chemicals, manufacture of substances | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | [1] |
| First Aid: Eye Contact | Remove contact lenses, flush eyes immediately with large amounts of water, separating eyelids. Promptly call a physician. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [1] |
| First Aid: Inhalation | Immediately relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [1] |
| First Aid: Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician. | [1] |
| Suitable Extinguishing Media | Water spray, dry chemical, foam, and carbon dioxide fire extinguisher. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Recommended storage temperature: -20°C for 2 years. | [1] |
| Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. | General SDS Guideline |
Step-by-Step Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations. The following steps provide a general guideline; however, always adhere to your institution's specific protocols and local regulations.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, thoroughly review the supplier-specific SDS. This document contains detailed information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and any relevant hazard symbols.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service. Provide them with a copy of the SDS.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal service.
Experimental Protocol: Inhibition of TG2-Fibronectin Interaction ELISA
The following is a detailed methodology for an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the potential effect of this compound on the interaction of Transglutaminase 2 (TG2) with fibronectin.[2][3]
-
Plate Coating: Coat a 96-well ELISA plate with 100 µg/ml of mouse anti-his-tag monoclonal antibody in Phosphate Buffered Saline (PBS) and incubate overnight at 4°C.[2][3]
-
Washing and Blocking: Wash and block the plate simultaneously with 0.5% Bovine Serum Albumin (BSA) in PBS, repeating the process three times for 10 minutes each.[2][3]
-
TG2 Incubation: Add 50 µl of a 10 nM human recombinant his-tagged TG2 solution in PBS to each well.[2][3]
-
Inhibitor Addition: Introduce varying concentrations of this compound to the wells to assess its inhibitory effect on the TG2-fibronectin interaction.
-
Subsequent Steps: Proceed with standard ELISA detection steps, which typically involve the addition of a fibronectin fragment, a primary antibody against fibronectin, a secondary enzyme-linked antibody, and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and compare the results from wells treated with this compound to control wells to determine the IC50 value.
This compound Mechanism of Action: Inhibition of the Non-Canonical NFκB Pathway
This compound is a potent inhibitor of Transglutaminase 2 (TG2).[4] In certain cellular contexts, TG2 can contribute to the non-canonical activation of the NFκB signaling pathway.[5] TG2 can cross-link and induce the degradation of IκBα, an inhibitor of NFκB.[5] This degradation releases NFκB, allowing it to translocate to the nucleus and activate gene transcription. By inhibiting TG2, this compound can prevent the degradation of IκBα and subsequently block this pathway.
Caption: this compound inhibits TG2, preventing IκBα degradation and subsequent NFκB activation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis | PLOS One [journals.plos.org]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling BJJF078
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. For handling BJJF078 in a research laboratory setting, the following PPE is mandatory.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. For chemicals of unknown toxicity, a flexible laminate glove can be worn under an outer glove.[1][2] | To prevent skin contact with the compound. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. Chemical splash goggles are required when handling solutions or the powder form where dust may be generated.[1] | To protect eyes from splashes, dust, or aerosols of the compound. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required.[1] Clothing that fully covers the legs and closed-toe shoes must be worn. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work with powdered this compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood.[3] | To prevent inhalation of the compound. A respirator may be necessary for spill cleanup or if a fume hood is not available. |
Experimental Protocols: Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical to minimize the risk of exposure and contamination when working with this compound. The following diagram outlines the essential steps for safe handling, from preparation to disposal.
Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on a lab coat, closed-toe shoes, and long pants. Inside the lab, don safety glasses or goggles and the appropriate gloves.
-
Prepare Work Area: All handling of this compound, especially in its powdered form, should occur within a certified chemical fume hood to minimize inhalation risk.[3] Ensure the work surface is clean and uncluttered.
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, vials, and solvents, and place them within the fume hood before handling the compound.
Handling:
-
Weighing: Carefully weigh the solid this compound in the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne.
-
Solution Preparation: If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures involving this compound within the fume hood.
Cleanup and Disposal:
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated into a clearly labeled hazardous waste container.[3]
-
Disposal: Dispose of all this compound waste according to your institution's and local hazardous waste regulations. Never pour chemical waste down the sink.[3]
Post-Procedure:
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself: first remove gloves, then the lab coat, and finally eye protection.
-
Hand Washing: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
